molecular formula C5H10N2O2S B7821746 Methomyl-d3 CAS No. 19928-35-9

Methomyl-d3

Cat. No.: B7821746
CAS No.: 19928-35-9
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
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Description

Lannate is a commercial insecticide formulation whose active ingredient is the n-methyl carbamate compound, methomyl . As a potent acetylcholinesterase (AChE) inhibitor, it is extensively used in agricultural and environmental toxicology research to study the effects of cholinesterase-inhibiting pesticides on non-target organisms . In laboratory studies, it serves as a model compound for investigating acute and sublethal toxic effects, including the disruption of physiological biomarkers and induction of genotoxicity, such as increased micronuclei frequency . Recent scientific investigations have expanded its research value into metabolic studies. Evidence from mouse models indicates that methomyl exposure can disrupt hepatic xenobiotic and intermediary metabolism, leading to outcomes such as increased liver-to-body weight ratio and hepatic steatosis, suggesting its potential role as an endocrine and metabolic disrupting chemical . Its application in research provides critical insights for environmental risk assessment, mechanistic toxicology, and the study of toxicant-associated steatotic liver disease (TASLD) . This product is designated "For Research Use Only" (RUO). It is not appropriate for personal, household, veterinary, or agricultural use. Statements based on human poisoning data confirm that ingestion can cause severe toxic effects, including acute respiratory failure, aspiration pneumonia, and multiple organ failure .

Properties

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Methomyl-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Chemical Properties, Structure, and Analytical Applications of Methomyl-d3

This compound is the deuterated form of methomyl, a broad-spectrum carbamate insecticide.[1] Its primary application in research and analytical chemistry is as an internal standard for the precise quantification of methomyl in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms results in a molecule that is chemically identical to methomyl in terms of reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.

PropertyValue
Chemical Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1]
CAS Number 1398109-07-3
Molecular Formula C₅H₇D₃N₂O₂S[1]
Molecular Weight 165.23 g/mol
Appearance White Solid
Melting Point 78 - 79 °C
Solubility Slightly soluble in Chloroform and Methanol.[1]
Storage 2-8°C, Hygroscopic, under inert atmosphere

Chemical Structure

This compound possesses a carbamate functional group with a deuterated methylamine moiety. The structural details are provided below.

Structural Identifiers:

  • SMILES: CC(SC)=NOC(NC([2H])([2H])[2H])=O[1]

  • InChI: InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[1]

Caption: Chemical structure of this compound.

Experimental Protocols

The primary utility of this compound is as an internal standard in quantitative analytical methods for methomyl. Below are generalized protocols for its application.

Synthesis of this compound

The synthesis of this compound follows the same reaction pathway as its non-deuterated analogue, methomyl, with the substitution of a deuterated reactant. A general synthetic route involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with deuterated methyl isocyanate (methyl-d3 isocyanate).

Reaction:

MHTA + CH₃(D₃)NCO → this compound

Procedure:

  • Dissolve S-methyl N-hydroxythioacetimidate (MHTA) in a suitable solvent such as methylene chloride.

  • Slowly add gaseous or dissolved methyl-d3 isocyanate to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30-50°C).

  • After the reaction is complete, the product can be purified by crystallization.

Quantification of Methomyl using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for the analysis of methomyl in a sample matrix, such as agricultural products or environmental samples, using this compound to correct for matrix effects and variations in sample processing.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

  • Weigh a homogenized sample (e.g., 10 g of a fruit or vegetable) into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shake and centrifuge.

  • Take an aliquot of the upper acetonitrile layer for cleanup by dispersive solid-phase extraction (dSPE).

  • The final extract is then ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both methomyl and this compound.

    • Methomyl: Monitor for transitions such as m/z 163 → 106.

    • This compound: Monitor for transitions such as m/z 166 → 109.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of methomyl to the peak area of this compound against the concentration of methomyl standards. The concentration of methomyl in the unknown sample is then determined from this calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Homogenized Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract QuEChERS Extraction Spike->Extract Clean Dispersive SPE Cleanup Extract->Clean LC HPLC Separation Clean->LC MS Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Final Concentration of Methomyl Quant->Result

Caption: Workflow for quantitative analysis of methomyl using this compound.

References

An In-depth Technical Guide to Methomyl-d3: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate insecticide methomyl. This document details its chemical properties, analytical applications, and the biochemical mechanisms relevant to its unlabeled counterpart.

Core Properties of this compound

This compound serves as a critical internal standard for the precise quantification of methomyl in various matrices, including environmental and biological samples. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1398109-07-3[1]
Molecular Formula C₅H₇D₃N₂O₂S[1]
Molecular Weight 165.23 g/mol
Appearance White Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Methomyl, the unlabeled analogue of this compound, exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] This enzyme is crucial for the proper functioning of the nervous system in both insects and mammals. AChE is responsible for breaking down the neurotransmitter acetylcholine at the synaptic cleft.[2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[2][3][4]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Releases Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron Stimulates Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Methomyl Methomyl Methomyl->AChE Inhibits

Diagram 1: Mechanism of Acetylcholinesterase Inhibition by Methomyl.

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of methomyl residues.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus improving the accuracy and precision of the results.

Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Protocol:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase column.

Typical Conditions:

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both methomyl and this compound.

Data Analysis:

A calibration curve is generated by plotting the ratio of the peak area of methomyl to the peak area of this compound against the concentration of methomyl standards. The concentration of methomyl in the sample is then determined from this calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Spiking Spiking with This compound Sample->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Methomyl Calibration->Quantification

Diagram 2: General Experimental Workflow for Methomyl Quantification.

Metabolic Pathways of Methomyl

Understanding the metabolism of methomyl is crucial for toxicological studies. While this compound is not typically used in metabolic studies due to the potential for isotopic effects, the pathways of its unlabeled counterpart are well-documented. The primary metabolic routes in mammals involve hydrolysis and conjugation.

One proposed pathway involves the displacement of the S-methyl group by glutathione, followed by enzymatic transformation to a mercapturic acid derivative, which is then excreted in the urine.[5] Another pathway is the hydrolysis to S-methyl N-hydroxythioacetimidate (MHTA), which is rapidly broken down.[5] In rats, major metabolites in expired air are carbon dioxide and acetonitrile.[5]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of methomyl in complex matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and ensures high-quality data. A thorough understanding of the properties of this compound, coupled with robust analytical methodologies, is essential for researchers in the fields of environmental science, food safety, and toxicology.

References

Synthesis and Isotopic Labeling of Methomyl-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of Methomyl-d3, a crucial internal standard for the accurate quantification of the carbamate insecticide Methomyl. This document details the synthetic pathways, experimental protocols, and applications in metabolic and pharmacokinetic studies, presenting quantitative data in a structured format and visualizing key processes.

Introduction to Methomyl and its Isotopic Labeling

Methomyl, or S-methyl-N-(methylcarbamoyloxy)thioacetimidate, is a broad-spectrum insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1] Due to its high toxicity and widespread use, monitoring its presence in environmental and biological samples is of utmost importance.

Isotopically labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. This compound, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is the preferred internal standard for the analysis of Methomyl. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution with the analyte during chromatography and distinct mass-to-charge ratio (m/z) enables correction for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. This compound is primarily used for the quantification of Methomyl by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Synthesis of this compound

The synthesis of this compound follows the same general pathway as the synthesis of unlabeled Methomyl, with the key difference being the introduction of a deuterated reagent. The overall synthesis can be conceptually broken down into two main stages: the preparation of the deuterated intermediate, methyl-d3-isocyanate, and its subsequent reaction with S-methyl-N-hydroxythioacetimidate (MHTA).

Synthesis of the Key Deuterated Intermediate: Methyl-d3-isocyanate

A plausible and efficient route to methyl-d3-isocyanate involves the dehydration of N-(methyl-d3)formamide.

Step 1: Synthesis of N-(methyl-d3)formamide

While several methods exist for the synthesis of N-methylformamide, for the purpose of isotopic labeling, starting from a commercially available deuterated precursor is the most straightforward approach. N-(methyl-d3)formamide can be synthesized by the reaction of methyl-d3-amine with methyl formate.

Experimental Protocol: Synthesis of N-(methyl-d3)formamide

  • Materials: Methyl-d3-amine (CD₃NH₂), Methyl formate (HCOOCH₃), Methanol.

  • Procedure:

    • In a cooled reaction vessel, slowly add methyl-d3-amine to an equimolar amount of methyl formate.

    • The reaction is typically exothermic and should be controlled by external cooling to maintain a temperature of around 40°C.

    • After the initial reaction subsides, the mixture is stirred at room temperature for several hours to ensure completion.

    • The resulting N-(methyl-d3)formamide is purified by distillation to remove the methanol byproduct.

ParameterValue
Reactant 1Methyl-d3-amine
Reactant 2Methyl formate
ProductN-(methyl-d3)formamide
SolventNone (neat)
Temperature~40°C (initial)
Reaction TimeSeveral hours
PurificationDistillation
Expected Yield >90%

Step 2: Dehydration of N-(methyl-d3)formamide to Methyl-d3-isocyanate

The conversion of N-methylformamide to methyl isocyanate can be achieved through dehydration. A common method involves the use of a dehydrating agent in a high-boiling solvent. It is important to note that this reaction may produce the isomeric methyl-d3-isocyanide, which can be rearranged to the desired isocyanate.

Experimental Protocol: Synthesis of Methyl-d3-isocyanate

  • Materials: N-(methyl-d3)formamide, a dehydrating agent (e.g., p-toluenesulfonyl chloride), a high-boiling base (e.g., quinoline), inert solvent (optional).

  • Procedure:

    • In a flask equipped with a distillation apparatus, dissolve N-(methyl-d3)formamide in a high-boiling solvent like quinoline.

    • Add p-toluenesulfonyl chloride portion-wise while stirring.

    • Heat the mixture under vacuum. The methyl-d3-isocyanate product will distill as it is formed.

    • Collect the distillate in a cooled receiver. The product is highly volatile and toxic, so appropriate safety precautions must be taken.

    • The collected methyl-d3-isocyanate can be further purified by fractional distillation.

ParameterValue
Reactant 1N-(methyl-d3)formamide
Reagentp-toluenesulfonyl chloride
Base/SolventQuinoline
Temperature75°C (as per a similar non-deuterated synthesis)[3]
PressureVacuum (e.g., 15 mm Hg)
PurificationDistillation
Expected Yield 69-74% (based on a similar non-deuterated synthesis)[3]
Final Synthesis of this compound

The final step in the synthesis is the reaction of S-methyl-N-hydroxythioacetimidate (MHTA), also known as methomyl oxime, with the prepared methyl-d3-isocyanate. This reaction is typically carried out in the presence of a catalytic amount of a tertiary amine base.

Experimental Protocol: Synthesis of this compound

  • Materials: S-methyl-N-hydroxythioacetimidate (MHTA), Methyl-d3-isocyanate, Triethylamine (catalyst), N-methyl pyrrolidone (solvent).

  • Procedure:

    • Dissolve MHTA in N-methyl pyrrolidone in a reaction flask.

    • Add a catalytic amount of triethylamine.

    • Rapidly add a slight molar excess of methyl-d3-isocyanate to the MHTA solution.

    • The reaction is exothermic, and the temperature will rise. Maintain the temperature around 40°C for approximately one hour with stirring.

    • After the reaction is complete, remove the solvent under reduced pressure (e.g., using a Kugelrohr apparatus).

    • The resulting solid is this compound, which can be further purified by recrystallization if necessary.

ParameterValue
Reactant 1S-methyl-N-hydroxythioacetimidate (MHTA)
Reactant 2Methyl-d3-isocyanate
CatalystTriethylamine
SolventN-methyl pyrrolidone
Temperature~40°C
Reaction Time1 hour
PurificationRemoval of solvent, Recrystallization
Expected Yield >95% (based on a similar non-deuterated synthesis)[2]
Isotopic Purity >98% (typical for commercially available standards)[2]

Visualization of the Synthetic Pathway

Synthesis_of_Methomyl_d3 cluster_precursor Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis CD3NH2 Methyl-d3-amine NMF_d3 N-(methyl-d3)formamide CD3NH2->NMF_d3 + HCOOCH3 HCOOCH3 Methyl formate HCOOCH3->NMF_d3 MIC_d3 Methyl-d3-isocyanate NMF_d3->MIC_d3 Dehydration (e.g., TsCl, Quinoline) Methomyl_d3 This compound MIC_d3->Methomyl_d3 + MHTA (cat. Et3N) MHTA S-methyl-N- hydroxythioacetimidate (MHTA) MHTA->Methomyl_d3

Caption: Synthetic pathway for this compound.

Application in Quantitative Analysis: An Experimental Workflow

This compound is indispensable for the accurate quantification of Methomyl in complex matrices such as food, water, and biological tissues. The following workflow outlines a typical analytical procedure using LC-MS/MS.

Experimental Protocol: Quantification of Methomyl using this compound Internal Standard by LC-MS/MS

  • Sample Preparation (QuEChERS Method):

    • Homogenize a known weight of the sample (e.g., 10 g of a fruit or vegetable).

    • Spike the homogenized sample with a known amount of this compound internal standard solution.

    • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge to separate the layers.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18) and centrifuging.

    • The final supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Methomyl: Monitor at least two transitions (e.g., quantifier and qualifier ions).

        • This compound: Monitor the corresponding transitions, which will be shifted by +3 Da.

ParameterMethomylThis compound
Precursor Ion (m/z)e.g., 163.0e.g., 166.0
Product Ion 1 (m/z)e.g., 106.0e.g., 106.0
Product Ion 2 (m/z)e.g., 88.0e.g., 91.0
Collision Energy (eV)Optimized for each transitionOptimized for each transition
  • Data Analysis:

    • Integrate the peak areas for the quantifier MRM transitions of both Methomyl and this compound.

    • Calculate the response ratio (Peak Area of Methomyl / Peak Area of this compound).

    • Generate a calibration curve by plotting the response ratio versus the concentration of Methomyl standards (also containing a fixed concentration of this compound).

    • Determine the concentration of Methomyl in the unknown sample by interpolating its response ratio on the calibration curve.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Response Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using this compound.

Conclusion

The synthesis of this compound, while requiring careful handling of toxic intermediates, is achievable through established organic chemistry principles. Its application as an internal standard is fundamental to the reliable and accurate quantification of Methomyl in various matrices. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and analytical scientists working with this important compound. The use of isotopically labeled standards like this compound is a critical component of ensuring data quality in residue analysis, metabolic studies, and environmental monitoring.

References

Technical Guide to Methomyl-d3: Physicochemical Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Methomyl-d3, a deuterated analog of the carbamate insecticide Methomyl. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification of Methomyl.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Methomyl, primarily used to improve the accuracy and precision of quantitative analytical methods.[1] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
Chemical Formula C₅H₇D₃N₂O₂S[2]
Molecular Weight 165.23 g/mol [3]
CAS Number 1398109-07-3[2]
Appearance White to off-white solid[2]
Melting Point 78-79 °C[4]
Solubility Slightly soluble in chloroform and methanol.[2][5]
Stability Stable for at least 4 years when stored at -20°C.[2][5]
Purity ≥98% (Methomyl)[5]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃)[2][5]

Identification and Safety Information

Proper identification and safe handling of this compound are paramount in a laboratory setting. Below is a summary of key identifiers and safety considerations.

Table 2: Identification and Safety Summary for this compound

Identifier/ParameterDetailsSource(s)
IUPAC Name methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate[3]
Synonyms (E,Z)-Methomyl-d3, N-methyl-d3[6]
Primary Application Internal standard for Methomyl quantification by GC- or LC-MS.[2][5]
Storage Conditions Store at -20°C.[2][5]
Hazard Statements Fatal if swallowed or inhaled.[7]
Precautionary Statements Do not breathe dust. Wear protective gloves, clothing, eye, and face protection.[7]

Experimental Protocols

The principal application of this compound is as an internal standard in chromatography-mass spectrometry techniques to ensure accurate quantification of Methomyl in complex matrices.[1]

General Protocol for Quantification of Methomyl in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of Methomyl in samples such as plasma, urine, or tissue homogenates. Optimization of specific parameters may be required depending on the matrix and instrumentation.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of Methomyl and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
  • Create a series of calibration standards by spiking blank matrix with known concentrations of Methomyl.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
  • Add a fixed concentration of this compound internal standard to all calibration standards, QC samples, and unknown samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the this compound internal standard.
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Methomyl: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 163.1 -> 88.1).
  • This compound: Monitor the transition from its precursor ion to a corresponding product ion (e.g., m/z 166.1 -> 91.1).

4. Data Analysis:

  • Integrate the peak areas for both Methomyl and this compound.
  • Calculate the peak area ratio of Methomyl to this compound.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of Methomyl in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship Diagram

Methomyl Methomyl (Analyte of Interest) Analysis LC-MS/MS Analysis Methomyl->Analysis Quantified Using Methomyl_d3 This compound (Internal Standard) Methomyl_d3->Analysis Added for Accurate Quantification

Caption: Relationship between Methomyl and this compound.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration (Analyte & IS) Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Curve Calibration Curve Ratio->Curve Standards Quantify Quantify Methomyl Concentration Ratio->Quantify Samples Curve->Quantify

Caption: Workflow for Methomyl quantification.

Mechanism of Action of Methomyl

This compound itself is not biologically active in the same manner as Methomyl; its utility is as an analytical standard. However, understanding the mechanism of action of Methomyl provides crucial context for its analysis in toxicological and environmental studies. Methomyl is a carbamate insecticide that functions as a cholinesterase inhibitor.[8][9][10]

cluster_synapse Synaptic Cleft cluster_result Result of Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Products\n(Choline + Acetic Acid) Products (Choline + Acetic Acid) AChE->Products\n(Choline + Acetic Acid) Normal Function Methomyl Methomyl Methomyl->Inhibition Inhibition->AChE Inhibits ACh_Buildup ACh Accumulation Overstimulation Nerve Overstimulation ACh_Buildup->Overstimulation Paralysis Paralysis & Death Overstimulation->Paralysis

Caption: Acetylcholinesterase inhibition by Methomyl.

References

An In-depth Technical Guide to the Mass Spectrometric Mechanism of Action of Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of Methomyl-d3 in mass spectrometry. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for quantitative analysis. This document outlines the core principles of its fragmentation, presents quantitative data, and provides detailed experimental protocols for its analysis.

This compound, the deuterated analog of the carbamate insecticide methomyl, is an essential tool in analytical chemistry, primarily employed as an internal standard for the accurate quantification of methomyl in various matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility lies in its chemical similarity to the analyte of interest, allowing it to mimic the behavior of unlabeled methomyl during sample preparation, chromatography, and ionization, while its mass difference ensures it can be distinguished by the mass spectrometer. Understanding the fragmentation behavior of this compound is critical for developing robust and reliable analytical methods.

Core Mechanism of Action in Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, both methomyl and this compound are readily protonated to form their respective precursor ions, [M+H]⁺. For methomyl, this corresponds to a mass-to-charge ratio (m/z) of 163, while for this compound, which incorporates three deuterium atoms on the N-methyl group, the precursor ion is observed at m/z 166.

Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions undergo characteristic fragmentation. The primary and most diagnostic fragmentation pathway for N-methylcarbamates like methomyl involves the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da.[1] This fragmentation is a result of a rearrangement reaction followed by the cleavage of the carbamate bond.

For this compound, this characteristic fragmentation pathway is altered due to the presence of the three deuterium atoms on the N-methyl group. Instead of losing methyl isocyanate, it loses deuterated methyl isocyanate (CD₃NCO), which has a mass of 60 Da. This predictable mass shift is the cornerstone of its use as an internal standard.

A secondary fragmentation pathway for the resulting ion at m/z 106 is the loss of a water molecule (H₂O), leading to a product ion at m/z 88. This subsequent fragmentation is consistent for both the labeled and unlabeled compounds as the deuterium atoms are not involved in this part of the molecule.

Data Presentation: Quantitative Fragmentation Data

The table below summarizes the key quantitative data for the mass spectrometric analysis of methomyl and this compound.

CompoundChemical FormulaMolecular Weight (Da)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Neutral Loss
MethomylC₅H₁₀N₂O₂S162.21163106CH₃NCO (57 Da)
This compoundC₅H₇D₃N₂O₂S165.23166106CD₃NCO (60 Da)
Methomyl10688H₂O (18 Da)
This compound10688H₂O (18 Da)

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using a standard LC-MS/MS system.

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration range for the calibration curve.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound:

      • Precursor Ion (Q1): 166.1 m/z

      • Product Ion (Q3) for quantification: 106.1 m/z

      • Product Ion (Q3) for confirmation: 88.1 m/z

    • Methomyl (for simultaneous analysis):

      • Precursor Ion (Q1): 163.1 m/z

      • Product Ion (Q3) for quantification: 106.1 m/z

      • Product Ion (Q3) for confirmation: 88.1 m/z

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Collision Energy: Optimized for each transition (typically 10-20 eV).

Note: These parameters may require optimization depending on the specific mass spectrometer used.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the fragmentation pathways of Methomyl and this compound.

Methomyl_Fragmentation M Methomyl [M+H]⁺ m/z = 163 NL1 - CH₃NCO (57 Da) M->NL1 F1 Fragment Ion m/z = 106 NL2 - H₂O (18 Da) F1->NL2 F2 Fragment Ion m/z = 88 NL1->F1 NL2->F2

Caption: Fragmentation pathway of protonated Methomyl.

Methomyl_d3_Fragmentation M_d3 This compound [M+H]⁺ m/z = 166 NL1_d3 - CD₃NCO (60 Da) M_d3->NL1_d3 F1_d3 Fragment Ion m/z = 106 NL2_d3 - H₂O (18 Da) F1_d3->NL2_d3 F2_d3 Fragment Ion m/z = 88 NL1_d3->F1_d3 NL2_d3->F2_d3

Caption: Fragmentation pathway of protonated this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Prep Standard/Sample Preparation (Dissolve in Acetonitrile/Methanol) LC C18 Reversed-Phase Column Gradient Elution Prep->LC Injection ESI Electrospray Ionization (ESI+) [M+H]⁺ formation LC->ESI Elution CID Collision-Induced Dissociation (CID) Fragmentation ESI->CID Detection Multiple Reaction Monitoring (MRM) Detection of Product Ions CID->Detection

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Guide: Certificate of Analysis for Methomyl-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of the Methomyl-d3 standard. It is intended to serve as a detailed resource for researchers and scientists utilizing this internal standard in quantitative analyses. This document outlines the material's specifications, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and analytical workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound analytical standard, based on information from various suppliers.[1] Batch-specific data, such as the exact purity and isotopic enrichment, are typically provided on the Certificate of Analysis accompanying a specific lot.

Table 1: General Information

ParameterValueReference
Chemical Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[2]
CAS Number 1398109-07-3[2]
Molecular Formula C₅H₇D₃N₂O₂S[2]
Molecular Weight 165.2 g/mol [2]

Table 2: Physical and Chemical Properties

ParameterValueReference
Physical State Solid[2]
Appearance White to off-white crystalline solid
Melting Point 78 - 79 °C
Solubility Chloroform: slightly soluble; Methanol: slightly soluble[2]
Storage Temperature -20°C

Table 3: Analytical Specifications

ParameterSpecificationReference
Purity >98%[1]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₃)[2]
Intended Use Internal standard for the quantification of methomyl by GC- or LC-MS[2]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for its proper application as an internal standard. The following protocols are based on established methods for the analysis of Methomyl.[3][4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of the this compound standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile, HPLC grade[3]

  • Water, HPLC grade[3]

  • This compound standard

Procedure:

  • Standard Preparation: Accurately weigh a small amount of the this compound standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration. Prepare a series of working standards by diluting the stock solution with acetonitrile.[3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: Ambient

    • Detection Wavelength: 234 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the working standards and a blank (acetonitrile) into the HPLC system to establish a calibration curve and confirm the absence of interfering peaks. Inject the sample solution of this compound.

  • Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the confirmation of identity and to assess the isotopic enrichment of the this compound standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile, HPLC grade

  • This compound standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in acetonitrile.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a short period, then ramp to a final temperature (e.g., 280°C).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Scan a mass range that includes the molecular ions of Methomyl and this compound (e.g., m/z 50-200).

  • Data Analysis:

    • Identity Confirmation: Compare the obtained mass spectrum of the analyte with a reference spectrum of Methomyl.

    • Isotopic Enrichment: Determine the relative abundances of the molecular ion peaks corresponding to this compound and any unlabeled Methomyl. The isotopic enrichment is calculated from the ratio of these peak areas.

Visualizations

The following diagrams illustrate the mechanism of action of Methomyl and a typical experimental workflow for its use as an internal standard.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding & Signal Transduction Inhibited_AChE Carbamylated AChE (Inactive) Methomyl Methomyl Methomyl->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition by Methomyl.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Sample with This compound (Internal Standard) Sample->Spike IS_Stock This compound Stock Solution IS_Stock->Spike Extract Sample Extraction Spike->Extract LCMS LC-MS or GC-MS Analysis Extract->LCMS Integrate Peak Integration (Analyte & IS) LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify CalCurve Calibration Curve CalCurve->Quantify

General Workflow for Analyte Quantification using an Internal Standard.

References

An In-depth Technical Guide to the Solubility and Stability of Methomyl-d3 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methomyl-d3 solutions, a critical deuterated internal standard used in quantitative analysis. Understanding these properties is paramount for ensuring accurate and reproducible results in research and development settings. This document outlines key solubility data, stability profiles under various conditions, and detailed experimental protocols for in-house verification.

Physicochemical Properties of this compound

This compound is the deuterated analog of methomyl, a broad-spectrum carbamate insecticide. As an internal standard, its purity and stability are crucial for the accurate quantification of methomyl in various matrices.

PropertyValueReference
Chemical Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[1]
CAS Number 1398109-07-3[1]
Molecular Formula C₅H₇D₃N₂O₂S[1]
Molecular Weight 165.2 g/mol [1]
Physical Form Solid[1]
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]

Solubility of this compound

Precise solubility data is essential for the preparation of accurate stock and working solutions. While specific quantitative data for this compound is limited, the solubility of its unlabeled counterpart, methomyl, provides a strong and reliable estimate.

It is imperative to note that the following solubility data pertains to unlabeled methomyl and should be considered as a close approximation for this compound.

SolventSolubility ( g/100 g solvent) at 25°CQualitative Solubility of this compound
Methanol 100Slightly Soluble[1]
Acetone 73Not Specified
Ethanol 42Not Specified
Isopropanol 22Not Specified
Acetonitrile Not SpecifiedA common solvent for commercial solutions
Chloroform Not SpecifiedSlightly Soluble[1]
Water 5.8Not Specified
Toluene 3Not Specified
n-Heptane 0.097Not Specified

Data for unlabeled methomyl sourced from PubChem.[2]

When preparing solutions, especially for quantitative use, it is best practice to start with a small amount of solvent and incrementally add more until the solid is fully dissolved to confirm solubility in your specific solvent batch and laboratory conditions.

Stability of this compound Solutions

The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. As with solubility, detailed stability studies on this compound are not widely published. Therefore, the stability of unlabeled methomyl in various conditions is presented as a guide.

General Recommendations for Solution Storage

To ensure the integrity of this compound solutions, the following storage practices are recommended:

  • Temperature: Store solutions at -20°C or lower for long-term stability.[3][4] For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[5]

  • Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.[5] For daily use, it is advisable to prepare smaller aliquots from a stock solution to avoid repeated freeze-thaw cycles.[5]

  • Atmosphere: When preparing solutions from the solid material, it is best to work under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, which can lead to hydrogen-deuterium (H-D) exchange.[5]

pH Stability in Aqueous Solutions

Studies on unlabeled methomyl indicate that its stability in aqueous solutions is pH-dependent. Methomyl is most stable in neutral or slightly acidic conditions.[2] In alkaline solutions, its degradation rate increases significantly.[2] The half-life of methomyl in sterile water at 25°C is approximately 30 days at pH 9.[6]

Long-Term Stability in Organic Solvents

Stock solutions of many pesticides, when prepared in appropriate organic solvents and stored correctly, can be stable for extended periods. Studies have shown that pesticide stock solutions in toluene, acetone, or ethyl acetate are stable for 2 to 8 years when stored at ≤ -20°C.[4] A study on various pesticide stock solutions in acetonitrile also demonstrated good stability over several years when stored at 4°C.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound solutions in a laboratory setting.

Protocol for Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

Materials:

  • This compound solid standard

  • High-purity (≥99.9%) organic solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (e.g., nitrogen or argon) and gas-tight syringe (optional, but recommended)

Procedure:

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[5]

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) into a clean, dry weighing boat.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL for a 1 mg/mL solution). Add a small amount of the chosen solvent to dissolve the solid completely.

  • Dilution to Volume: Once the solid is fully dissolved, dilute to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials. For optimal stability, flush the headspace of the vial with an inert gas before capping.

  • Labeling and Documentation: Clearly label the vials with the compound name, concentration, solvent, preparation date, and expiry date. Record all preparation details in a laboratory notebook.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess this compound solid into a vial B Add a known volume of solvent A->B C Seal vial and agitate at a constant temperature (e.g., 25°C) for 24 hours B->C D Allow undissolved solid to settle C->D E Carefully withdraw an aliquot of the supernatant D->E F Filter the aliquot through a 0.22 µm syringe filter E->F G Dilute the filtered solution with a known volume of solvent F->G H Analyze the diluted solution by a validated analytical method (e.g., HPLC-UV or LC-MS) G->H I Determine the concentration of this compound in the diluted solution against a calibration curve H->I J Calculate the original concentration in the saturated solution, accounting for dilution I->J

Caption: Workflow for determining the solubility of this compound.

Experimental Workflow for Solution Stability Assessment

This workflow outlines the process for evaluating the stability of a prepared this compound solution over time under specific storage conditions.

G cluster_prep Preparation & Initial Analysis cluster_storage Storage cluster_testing Time-Point Testing cluster_evaluation Evaluation A Prepare a fresh stock solution of this compound B Analyze the solution at Time 0 using a validated analytical method (e.g., HPLC-UV) to establish the initial concentration (C₀) A->B C Aliquot the solution into multiple vials and store under defined conditions (e.g., -20°C, 4°C, room temperature, protected from light) B->C D At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition C->D E Allow the vial to equilibrate to room temperature D->E F Analyze the solution to determine the concentration (Cₜ) E->F G Compare Cₜ to C₀ F->G H Calculate the percentage of degradation G->H I Determine the shelf-life under each storage condition based on an acceptable degradation limit (e.g., <5%) H->I

Caption: Workflow for assessing the stability of this compound solutions.

Conclusion

The accurate preparation and storage of this compound solutions are fundamental to achieving reliable analytical results. This guide provides essential information on the solubility and stability of this compound, drawing upon data from its unlabeled analog where necessary. By adhering to the detailed protocols and best practices outlined, researchers can ensure the integrity of their analytical standards and the validity of their quantitative data. It is always recommended to consult the manufacturer's certificate of analysis for specific storage and handling instructions for any given batch of this compound.

References

The Gold Standard: A Technical Guide to Deuterium-L Tabled Standards in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium-labeled standards in the precise and accurate quantification of pesticide residues in various matrices. As regulatory requirements for food safety and environmental monitoring become increasingly stringent, the use of stable isotope-labeled internal standards, particularly deuterated analogues, has become the benchmark for reliable analytical data. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and performance data associated with this advanced analytical approach.

The Principle of Isotope Dilution Mass Spectrometry with Deuterium-Labeled Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis.[1] Deuterium-labeled standards are synthetic versions of pesticide molecules where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2]

The fundamental principle behind their efficacy lies in the near-identical physicochemical properties of the deuterated standard and the native analyte. This chemical homology ensures that both compounds behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[2] Consequently, any analyte loss during sample processing or signal variations due to matrix effects will affect both the native pesticide and its deuterated counterpart to the same extent.[2] By measuring the ratio of the signal from the native analyte to that of the known quantity of the internal standard, accurate quantification can be achieved, effectively compensating for these potential sources of error.[3]

Experimental Protocols

The following sections detail the widely adopted experimental procedures for pesticide residue analysis using deuterium-labeled standards, from sample preparation to instrumental analysis.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.[4][5]

Materials:

  • Homogenized sample (e.g., fruits, vegetables, grains)

  • Deuterium-labeled internal standard solution

  • Acetonitrile (ACN), HPLC grade

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[6]

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))[7]

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6] For dry samples, a smaller amount (e.g., 2-5 g) may be used, followed by the addition of water to rehydrate the matrix.[6][8]

  • Internal Standard Spiking: Add a precise volume of the deuterium-labeled internal standard solution to the sample. This step is critical and should be done at the earliest stage to account for any variability throughout the entire analytical workflow.

  • Solvent Extraction: Add 10-15 mL of acetonitrile to the tube.[6] For methods targeting pH-sensitive pesticides, a buffered acetonitrile solution (e.g., with 1% acetic acid) may be used.

  • Extraction and Partitioning: Add the appropriate QuEChERS extraction salt packet to the tube.[6] Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the acetonitrile layer.[6][7] The salts aid in separating the aqueous and organic layers and improve the partitioning of the pesticides into the acetonitrile.[5]

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000-5000 rpm) for 5 minutes to achieve a clear separation of the acetonitrile supernatant from the solid sample debris and aqueous layer.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents.[4][7] The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.[7]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 1-2 minutes.[7]

  • Extract Collection: The resulting supernatant is the final, cleaned-up extract ready for instrumental analysis. An aliquot is typically transferred to an autosampler vial.

Instrumental Analysis: GC-MS/MS and LC-MS/MS

The choice between Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the physicochemical properties of the target pesticides, such as their volatility and thermal stability.[9]

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

  • Autosampler

  • GC column suitable for pesticide analysis (e.g., low-bleed, mid-polarity)

Typical Conditions:

ParameterSetting
Injection Mode Splitless or Pulsed Splitless
Injection Volume 1-2 µL
Inlet Temperature 250-280 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temp: 60-80 °C, ramped to 300-320 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition: For each pesticide and its corresponding deuterium-labeled standard, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

  • Autosampler

  • Reversed-phase C18 or similar analytical column

Typical Conditions:

ParameterSetting
Mobile Phase A Water with 0.1% formic acid and/or ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.2-0.5 mL/min
Injection Volume 2-10 µL
Column Temperature 30-40 °C
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition: Similar to GC-MS/MS, specific MRM transitions are established for each target analyte and its deuterated internal standard.

Data Presentation: Performance of Deuterium-Labeled Standards

The use of deuterium-labeled standards significantly improves the quality of analytical data. The following tables summarize typical performance characteristics observed in pesticide residue analysis when employing this methodology.

Recovery and Precision

The recovery of an analytical method indicates its extraction efficiency, while precision, often expressed as Relative Standard Deviation (RSD), reflects the reproducibility of the results. The use of deuterium-labeled standards helps to correct for variations in recovery, leading to more accurate and precise measurements.

Table 1: Representative Recovery and Precision Data for Pesticide Analysis using Deuterium-Labeled Standards

Pesticide ClassMatrixSpiking Level (µg/kg)Average Recovery (%)RSD (%)
OrganophosphatesWheat1095.34.8
CarbamatesTomato1098.13.5
PyrethroidsLettuce5092.76.2
NeonicotinoidsCereals1090.1-105.5<15.0[10]
Multi-residueCucumber1070-120<20

Note: These are representative values, and actual performance may vary depending on the specific analyte, matrix, and laboratory conditions.

Matrix Effects

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in pesticide analysis.[1] Deuterium-labeled internal standards are highly effective at mitigating these effects.[11]

Table 2: Impact of Deuterium-Labeled Standards on Matrix Effects in Different Food Matrices

MatrixMatrix Effect without Internal Standard (%)Matrix Effect with Deuterium-Labeled Internal Standard (%)
Cannabis Oil>60% signal suppression<25% deviation from expected value[3]
Green Onion4-9% signal suppressionCompensated by matrix-matched calibration
Gummy BearSignificant signal enhancement<25% deviation from expected value[3]
CarrotMinimal matrix effect observedNot significantly impacted
Brown RiceMinimal matrix effect observedNot significantly impacted

Note: A positive percentage indicates signal enhancement, while a negative percentage indicates signal suppression.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[12][13] The enhanced signal-to-noise ratio and reduced variability achieved with deuterium-labeled standards often lead to lower and more robust LODs and LOQs.[8]

Table 3: Typical LOD and LOQ Values for Pesticide Analysis using Isotope Dilution Mass Spectrometry

Analytical TechniqueMatrixTypical LOD (µg/kg)Typical LOQ (µg/kg)
GC-MS/MSFruits and Vegetables0.1 - 1.00.5 - 5.0
LC-MS/MSCereals0.5 - 2.01.0 - 10.0[10]
LC-MS/MSSoya Beans-1.8 - 9.7[14]
GC-MS/MS with APGCCucumber<0.0005<0.001

Note: These values are highly dependent on the instrument sensitivity and the specific pesticide-matrix combination.

Mandatory Visualization: Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in pesticide analysis using deuterium-labeled standards.

Pesticide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Homogenization Spike Spiking with Deuterium-Labeled IS Sample->Spike Add known amount of IS Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup Centrifuge1->Cleanup Transfer supernatant Centrifuge2 Final Centrifugation Cleanup->Centrifuge2 GCMS GC-MS/MS Centrifuge2->GCMS Inject final extract LCMS LC-MS/MS Centrifuge2->LCMS Inject final extract Quant Quantification using Analyte/IS Ratio GCMS->Quant LCMS->Quant Confirm Confirmation using MRM Ratios Quant->Confirm Report Final Report Confirm->Report

Caption: Overall workflow for pesticide residue analysis using deuterium-labeled internal standards.

QuEChERS_Logic start Homogenized Sample add_is Add Deuterated IS start->add_is add_acn Add Acetonitrile add_is->add_acn add_salts Add QuEChERS Salts add_acn->add_salts vortex1 Vortex add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_dspe Add d-SPE Sorbents supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Logical flow of the QuEChERS sample preparation method.

Conclusion

References

Methodological & Application

Application Note: Quantification of Methomyl in Complex Matrices using Methomyl-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture. Due to its toxicity, regulatory bodies worldwide have set maximum residue limits (MRLs) for methomyl in various food commodities and environmental samples. Accurate and sensitive quantification of methomyl is crucial for ensuring food safety and monitoring environmental contamination. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in LC-MS/MS quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Methomyl-d3, a deuterated analog of methomyl, is an ideal internal standard for this purpose as it co-elutes with the native analyte and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the quantification of methomyl in various matrices using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data for methomyl analysis using LC-MS/MS with an internal standard. The data is compiled from various studies and demonstrates the typical performance of the method.

Table 1: LC-MS/MS Method Performance for Methomyl Quantification

ParameterTypical ValueReference
Linear Range2.5 - 500 ng/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.69 ng/mL[1]
Limit of Quantification (LOQ)2.30 ng/mL[1]
Recovery93.1% - 108.2%[1]
Intraday Precision (RSD)1.9% - 3.3%[1]
Interday Precision (RSD)2.1% - 5.1%[1]

Table 2: MRM Transitions for Methomyl and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Note
Methomyl163.188.01520Quantifier[1]
Methomyl163.1106.0920Qualifier[1]
This compound166.188.01520Quantifier (Inferred)
This compound166.1109.0920Qualifier (Inferred)

Note: MRM transitions for this compound are inferred based on the structure and common fragmentation patterns. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The product ion at m/z 88, corresponding to the [CH3-N=C=O]+ fragment, is expected to be the same as for the unlabeled methomyl, as the deuterium atoms are on the other side of the molecule. The qualifier ion is also expected to be shifted by +3 Da.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solution Preparation:

  • Prepare individual stock solutions of methomyl and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution of methomyl at a concentration of 1 µg/mL in acetonitrile.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.

  • Prepare calibration standards by serially diluting the methomyl working standard solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations ranging from 1 to 500 ng/mL.

  • Spike each calibration standard with the this compound internal standard solution to a final concentration of 10 ng/mL.

1.2. Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and the this compound internal standard solution (to a final concentration of 10 ng/mL).

  • Vortex for 2 minutes.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately vortex for 2 minutes and then centrifuge at 5000 rpm for 10 minutes.

  • Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).

  • Vortex for 2 minutes and centrifuge at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

2.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample (10g) add_water Add Water (10mL) sample->add_water add_acetonitrile_is Add Acetonitrile & this compound IS add_water->add_acetonitrile_is vortex1 Vortex add_acetonitrile_is->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts vortex2 Vortex & Centrifuge add_salts->vortex2 supernatant1 Collect Acetonitrile Layer vortex2->supernatant1 d_spe Dispersive SPE Cleanup supernatant1->d_spe vortex3 Vortex & Centrifuge d_spe->vortex3 supernatant2 Collect Supernatant vortex3->supernatant2 filter Filter (0.22 µm) supernatant2->filter lc_separation LC Separation (C18 Column) filter->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Methomyl calibration->quantification

Caption: Experimental workflow for the quantification of methomyl.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of methomyl in complex matrices using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the accuracy and reliability of the results. The described method, including sample preparation using the QuEChERS protocol and optimized LC-MS/MS conditions, is robust, sensitive, and suitable for routine monitoring of methomyl residues in various samples.

References

Quantitative Analysis of Methomyl in Complex Matrices Using Isotope Dilution Mass Spectrometry with Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the quantitative analysis of the carbamate insecticide methomyl in various complex matrices. The method utilizes Methomyl-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture to control pests on a variety of crops.[1][2] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food and environmental samples.[3] Accurate and sensitive analytical methods are therefore crucial for monitoring compliance with these regulations and ensuring consumer safety.

This application note describes a robust and reliable method for the quantitative analysis of methomyl using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, is a key feature of this method.[1][4] this compound has nearly identical chemical and physical properties to methomyl, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior allow for effective compensation for any analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer, a phenomenon commonly referred to as the matrix effect.

Experimental Protocols

Materials and Reagents
  • Methomyl analytical standard

  • This compound internal standard[1]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5][6]

  • Homogenization : Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (for dry samples).

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE) :

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents.

    • Shake for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract :

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of methomyl and this compound. These may need to be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Elution
0-1 min10% B
1-5 min10% to 90% B
5-7 min90% B
7.1-9 min10% B (re-equilibration)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Table 2: MRM Transitions for Methomyl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Methomyl163.188.058.28
This compound166.191.061.28

Data Presentation

The use of this compound as an internal standard allows for the creation of a reliable calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Table 3: Typical Quantitative Performance Data

ParameterResult
Linearity (R²)> 0.995
Calibration Range0.5 - 100 µg/L
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 5 µg/kg
Recovery (%)85 - 110%
Relative Standard Deviation (RSD, %)< 15%

Note: These values are typical and may vary depending on the matrix and instrumentation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of methomyl using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization add_is Spike with this compound sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration lcms LC-MS/MS Analysis filtration->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for methomyl analysis.

Logic of Internal Standard Quantification

This diagram explains the principle of using an isotopically labeled internal standard for accurate quantification.

internal_standard_logic cluster_measurement Measurement cluster_calibration Calibration cluster_result Result methomyl_peak Methomyl Peak Area ratio Calculate Area Ratio (Methomyl / this compound) methomyl_peak->ratio methomyl_d3_peak This compound Peak Area methomyl_d3_peak->ratio cal_curve Plot Ratio vs. Concentration ratio->cal_curve final_conc Determine Unknown Concentration cal_curve->final_conc

Caption: Logic of internal standard quantification.

Conclusion

The described UHPLC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and accurate approach for the quantification of methomyl in complex matrices. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability, making this method suitable for routine monitoring and regulatory compliance testing.

References

GC-MS Method for the Quantification of Methomyl Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed framework for the development and implementation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of methomyl. To ensure the highest degree of accuracy and to compensate for matrix effects and variations in sample preparation, this method utilizes a stable isotope-labeled internal standard, Methomyl-d3.

Given the thermal lability of methomyl, this protocol incorporates a derivatization step to improve its chromatographic performance and ensure reliable quantification.[1][2] The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is suitable for a variety of complex matrices encountered in food safety and environmental analysis.[3][4]

This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development who are tasked with the quantitative analysis of methomyl in various sample types.

Introduction

Methomyl is a broad-spectrum carbamate insecticide that is effective against a wide range of pests. Its use in agriculture necessitates reliable and sensitive analytical methods to monitor its presence in food products and environmental samples to ensure compliance with regulatory limits and to safeguard consumer health. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the targeted analysis of pesticides. However, the thermal instability of N-methyl carbamates like methomyl can lead to degradation in the hot GC injector and column, resulting in poor chromatographic peak shape and unreliable quantification.[1][2]

To overcome this challenge, a derivatization strategy is employed. This involves the hydrolysis of methomyl to its more stable oxime, followed by silylation to create a thermally stable trimethylsilyl (TMS) derivative.[1][2] This derivatized form is amenable to GC-MS analysis, yielding sharp, symmetrical peaks and allowing for sensitive and reproducible measurements. The use of a deuterated internal standard, this compound, is crucial for accurate quantification, as it closely mimics the analyte's behavior throughout the entire analytical process, from extraction and derivatization to chromatographic separation and ionization.

Experimental

Materials and Reagents
  • Methomyl standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine, anhydrous

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a streamlined approach for the extraction of pesticide residues from a wide range of sample matrices.

  • Homogenization : Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil) to a uniform consistency.

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (and GCB for pigmented samples).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for the derivatization step.

Derivatization Protocol

To ensure the thermal stability of methomyl for GC-MS analysis, a two-step derivatization process is performed.

  • Hydrolysis to Methomyl-Oxime : The carbamate ester linkage in methomyl is hydrolyzed under basic conditions to form the more stable methomyl-oxime.

  • Silylation : The hydroxyl group of the methomyl-oxime is then converted to a trimethylsilyl (TMS) ether. The trimethylsilyl derivatization of the methomyl-oxime standard results in a chromatographic peak with a retention time of approximately 6.9 minutes.[2]

    • Transfer a measured volume of the cleaned QuEChERS extract to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS) and a catalyst such as pyridine.

    • Cap the vial tightly and heat at a controlled temperature (e.g., 60-70 °C) for a specified time to ensure complete derivatization.

    • After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are representative GC-MS parameters. The specific conditions should be optimized for the instrument in use.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 70 °C, hold for 2 minRamp: 25 °C/min to 180 °CRamp: 5 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity. The characteristic ions for the TMS-derivatized methomyl-oxime and its deuterated analog should be monitored. The mass spectrum of the trimethylsilyl (TMS)-derivatized compound shows a molecular ion (M+) at m/z 177 and a base peak at m/z 75.[5]

Table 2: Selected Ions for SIM Analysis

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-Methomyl-Oxime17775To be determined
TMS-Methomyl-d3-Oxime180 (expected)75To be determined

Note: The exact m/z values for the qualifier ions and for the deuterated internal standard should be confirmed by analyzing the derivatized standards in full scan mode prior to quantitative analysis.

Results and Discussion

Method Validation

A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity : A calibration curve should be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear range appropriate for the expected sample concentrations should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD and LOQ should be determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision : The accuracy of the method should be assessed by analyzing spiked samples at different concentration levels. Precision should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

  • Matrix Effects : The influence of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.

Quantitative Data

The following table is a template for the presentation of quantitative validation data.

Table 3: Quantitative Method Performance Parameters

ParameterResult
Linearity
Calibration Rangee.g., 1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Retention Times
TMS-Methomyl-OximeTo be determined
TMS-Methomyl-d3-OximeTo be determined
Limits
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (Recovery)
Spiked Level 1% Recovery ± RSD
Spiked Level 2% Recovery ± RSD
Spiked Level 3% Recovery ± RSD
Precision (RSD)
Intra-day RSD< 15%
Inter-day RSD< 20%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Add this compound Cleanup Dispersive SPE Cleanup (PSA + C18) Extraction->Cleanup Hydrolysis Hydrolysis to Methomyl-Oxime Cleanup->Hydrolysis Silylation TMS Derivatization (BSTFA) Hydrolysis->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Method Validation Logic

validation_logic cluster_performance Performance Characteristics Method GC-MS Method Linearity Linearity & Range Method->Linearity LOD_LOQ LOD & LOQ Method->LOD_LOQ Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision Specificity Specificity Method->Specificity

Caption: Logical relationship of method validation parameters.

Conclusion

The described GC-MS method, incorporating a QuEChERS sample preparation protocol and a derivatization step, provides a robust and reliable approach for the quantitative analysis of methomyl in complex matrices. The use of a deuterated internal standard, this compound, is essential for achieving high accuracy and precision by compensating for potential analyte loss during sample processing and for matrix-induced signal suppression or enhancement. Proper method validation is critical to ensure that the performance characteristics of the assay are well-defined and suitable for the intended application. This application note serves as a comprehensive guide for the development and implementation of this analytical method in a routine laboratory setting.

References

Application Note: High-Throughput Analysis of Methomyl Residues in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated methodology for the quantitative analysis of methomyl, a broad-spectrum carbamate insecticide, in a variety of food matrices. The protocols provided herein are designed for researchers, scientists, and quality control professionals in the food safety and drug development sectors. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, with an alternative Solid-Phase Extraction (SPE) cleanup protocol for complex matrices. Analytical determination is achieved through High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography with Mass Spectrometry (GC-MS). This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to ensure accurate and reproducible results.

Introduction

Methomyl is a restricted-use pesticide employed to control a wide range of pests on fruits, vegetables, and field crops.[1] Due to its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in foodstuffs to protect consumer health.[2] Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of methomyl residues. This application note provides a robust and efficient workflow for the extraction, cleanup, and quantification of methomyl in diverse food matrices.

Experimental Protocols

Two primary sample preparation protocols are presented: the QuEChERS method, suitable for a wide range of fruits and vegetables, and a method employing Solid-Phase Extraction (SPE) for additional cleanup, which is particularly useful for complex or highly pigmented matrices.

Protocol 1: QuEChERS Method (Modified EN 15662)

This protocol is a modification of the EN 15662 standard, which is widely used for pesticide residue analysis in food.[3][4]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the food sample into a blender.

  • For dry samples, such as grains or dried fruits, add an appropriate amount of deionized water to achieve at least 80% hydration before homogenization.

  • Cryogenically grind brittle or hard samples to a fine powder.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate volume of an internal standard solution.

  • Seal the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.

  • For general food matrices, the dSPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[5]

  • For matrices with high fat content, add 50 mg of C18 sorbent.

  • For pigmented samples (e.g., spinach, bell peppers), add 50 mg of graphitized carbon black (GCB).

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol can be used as an alternative cleanup step after the initial acetonitrile extraction for matrices that require more rigorous purification.[1][6]

1. Extraction:

  • Follow steps 1 and 2 of the QuEChERS protocol to obtain the initial acetonitrile extract.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Dilute 2 mL of the acetonitrile extract with 8 mL of deionized water.

  • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

5. Elution:

  • Elute the retained methomyl from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., mobile phase for LC-MS/MS) for analysis.

Analytical Conditions

LC-MS/MS Analysis
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[7]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Precursor ion m/z 163.1, product ions m/z 88.1 (quantifier) and m/z 106.1 (qualifier).[7]

GC-MS Analysis
  • Note: Methomyl is thermally labile and may degrade in the GC inlet. Derivatization to its more stable oxime may be necessary for improved results.[8]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI).

  • Monitored Ions: m/z 88, 106, 162.

Data Presentation

The following table summarizes the performance data for the QuEChERS-LC-MS/MS method for methomyl analysis in various food matrices.

Food MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD, µg/kg)Limit of Quantification (LOQ, µg/kg)Reference
Tomato1091.58.50.51.5[9]
Tomato5094.26.90.51.5[2][9]
Cucumber1092.87.21.03.0[10]
Cucumber5095.15.81.03.0[10]
Leafy Vegetables1088.711.51.55.0[7]
Leafy Vegetables5090.39.81.55.0[7]
Fruits (general)1072.0 - 118.0< 200.02 - 1.9010
Processed Fruits & Veg1065.0 - 94.49.0 - 20.02.0 - 7.0-[11]

Visualizations

Methomyl_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis Homogenization 1. Sample Homogenization (10-15g sample) Extraction 2. Acetonitrile Extraction (10g homogenate + 10mL ACN) Homogenization->Extraction Salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) Extraction->Salts Centrifuge1 4. Centrifuge (≥4000 rpm, 5 min) Salts->Centrifuge1 dSPE 5a. dSPE Cleanup (Supernatant + PSA/C18/GCB) Centrifuge1->dSPE QuEChERS Workflow SPE 5b. SPE Cleanup (C18 Cartridge) Centrifuge1->SPE Alternative Cleanup Centrifuge2 6a. Centrifuge dSPE->Centrifuge2 Analysis 7. Instrumental Analysis (LC-MS/MS or GC-MS) Centrifuge2->Analysis SPE->Analysis

Caption: Experimental workflow for methomyl analysis in food matrices.

Conclusion

The methodologies outlined in this application note provide a reliable and efficient approach for the determination of methomyl residues in a wide range of food products. The QuEChERS method, in particular, offers a streamlined procedure with high throughput and excellent recoveries for most food types.[5] For challenging matrices, the optional SPE cleanup step ensures the removal of interfering compounds, leading to improved analytical performance. The provided LC-MS/MS and GC-MS conditions are optimized for the sensitive and selective quantification of methomyl, enabling laboratories to meet regulatory requirements and ensure food safety.

References

Application Notes and Protocols for Methomyl-d3 in Environmental Water Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl, a broad-spectrum carbamate insecticide, is utilized globally in agriculture.[1] Its high water solubility and potential for runoff into water bodies necessitate sensitive and accurate monitoring methods to ensure environmental and human safety.[2] Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Methomyl-d3, a deuterated analog of methomyl, is an ideal internal standard for the quantification of methomyl in environmental samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This document provides detailed application notes and protocols for the use of this compound in the analysis of environmental water samples.

Analytical Principle

The principle of this method is based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of the internal standard, this compound, is added to the water sample prior to sample preparation. The sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and internal standard and to remove matrix interferences. The extract is subsequently analyzed by LC-MS/MS. Methomyl and this compound co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of methomyl to that of this compound, and comparing it to a calibration curve, the concentration of methomyl in the original sample can be accurately determined. The use of an isotopically labeled internal standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable results.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for pesticide analysis in water.[4][5] Optimization may be required for specific water matrices.

Materials:

  • Water sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Sample Preservation: Upon collection, water samples should be stored at 4°C and protected from light. If analysis is not performed immediately, acidification to pH 3 can improve the stability of methomyl.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound standard solution to achieve a final concentration within the calibration range (e.g., 50 ng/L).

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained analytes from the cartridge with two 5 mL aliquots of acetonitrile into a collection vial.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation Sample 100 mL Water Sample Spike Spike with this compound Sample->Spike Condition Condition C18 Cartridge (Methanol & Water) Load Load Sample Spike->Load Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B, hold for 1 min; ramp to 95% B in 8 min; hold for 2 min; return to 10% B in 0.1 min; hold for 2.9 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methomyl 163.188.0 (Quantifier)8
163.1106.0 (Qualifier)5
This compound 166.191.0 (Quantifier)Optimize for your instrument
166.1109.0 (Qualifier)Optimize for your instrument

Note: The MRM transitions for this compound are predicted based on the fragmentation of methomyl. The precursor ion is [M+H]+, and the product ions are expected to be shifted by +3 Da due to the deuterium labeling on the methylamino group. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

Data Presentation

Table 1: Method Performance Characteristics (Typical Values)
ParameterValueReference
Limit of Detection (LOD) 0.69 ng/mL[6]
Limit of Quantitation (LOQ) 2.30 ng/mL[6]
Calibration Range 2.5 - 500 ng/mL[6]
Recovery 93.1 - 108.2%[6]

Note: The values presented are from a study on a different matrix (tobacco) and should be considered as typical performance. Method validation in the specific water matrix of interest is required to determine the actual LOD, LOQ, and recovery.

Signaling Pathways and Logical Relationships

The analytical workflow is a linear process designed to isolate and quantify methomyl from a complex matrix. The use of an isotopically labeled internal standard is a key logical relationship that ensures the accuracy of the final result by correcting for procedural variations.

Logical_Relationship cluster_workflow Analytical Workflow cluster_quantification Quantification Principle Sample_Prep Sample Preparation (SPE) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio_Measurement Measure Peak Area Ratio (Analyte/IS) MS_Detection->Ratio_Measurement IS_Addition This compound (IS) Addition IS_Addition->Sample_Prep Calibration Calibration Curve Ratio_Measurement->Calibration Concentration Calculate Concentration Calibration->Concentration

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of methomyl in environmental water samples. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists. Adherence to these methodologies, with appropriate instrument-specific optimization and method validation, will ensure high-quality data for environmental monitoring and risk assessment.

References

Application Note: High-Throughput Analysis of Methomyl Residues in Vegetable Matrices using Methomyl-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate insecticide methomyl in various vegetable residues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Methomyl-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput screening and quantitative analysis of methomyl in diverse vegetable matrices, aiding in food safety monitoring and risk assessment.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture to protect a variety of crops, including vegetables. Due to its high toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. Challenges in analyzing pesticide residues in complex matrices like vegetables include matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The use of an isotopically labeled internal standard, such as this compound, is a highly effective strategy to mitigate these matrix effects and improve the accuracy and reliability of quantification.[1] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of methomyl in vegetable samples using this compound.

Experimental Protocol

This protocol is based on the widely adopted QuEChERS methodology, which involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.

1. Materials and Reagents

  • Methomyl analytical standard (≥98% purity)

  • This compound internal standard (≥99% deuterated forms)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquohydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented vegetables)

  • C18 sorbent (optional, for high-fat matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE or nylon)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of methomyl and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/L).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize a representative portion of the vegetable sample using a high-speed blender. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized vegetable sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a precise volume of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 µg/kg).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbent. A common mixture for general vegetables is 900 mg MgSO₄ and 150 mg PSA. For pigmented vegetables like spinach or bell peppers, 150 mg of GCB can be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract (e.g., 1 mL).

    • Acidify with a small amount of formic acid (e.g., 5 µL of 10% formic acid in acetonitrile) to improve the stability of methomyl.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute methomyl.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for methomyl and this compound should be optimized on the specific instrument. Typical transitions are provided in the table below.

Data Presentation

Table 1: LC-MS/MS Parameters for Methomyl and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methomyl163.188.1106.0
This compound166.188.1106.0

Table 2: Method Performance Data for Methomyl in Various Vegetable Matrices

Vegetable MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)Citation
Pak Choy1091 - 109< 105[2]
Tomato10914.87[3]
MintNot SpecifiedNot SpecifiedNot Specified20[4]
Leafy VegetablesNot Specified70 - 172.9< 190.0010 - 0.0064
General Vegetables1072.0 - 118.0< 2010

Note: The recovery and LOQ data presented are for methomyl analysis, often determined using matrix-matched calibration or an internal standard. The use of this compound is expected to yield comparable or improved performance.

Workflow Diagram

G sample Vegetable Sample homogenize Homogenize sample->homogenize weigh Weigh 10g homogenize->weigh add_is Add this compound Internal Standard weigh->add_is extract Add Acetonitrile & QuEChERS Salts add_is->extract shake Shake & Centrifuge extract->shake supernatant Collect Acetonitrile Supernatant shake->supernatant dspe Add Supernatant to d-SPE Tube (MgSO4/PSA) supernatant->dspe vortex_centrifuge Vortex & Centrifuge dspe->vortex_centrifuge cleanup_extract Collect Cleaned-up Extract vortex_centrifuge->cleanup_extract acidify Acidify Extract cleanup_extract->acidify filter Filter (0.22 µm) acidify->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of methomyl in vegetable residues.

Discussion

The described protocol offers a reliable and high-throughput method for the determination of methomyl in a variety of vegetable matrices. The QuEChERS-based sample preparation is efficient, requiring minimal solvent and time. The critical inclusion of this compound as an internal standard at the beginning of the extraction process is key to achieving accurate quantification.[1] The stable isotope-labeled standard co-elutes with the target analyte but is distinguished by its mass-to-charge ratio, allowing it to effectively compensate for any analyte loss during sample preparation and for matrix-induced ionization effects in the MS source.

The LC-MS/MS parameters, particularly the MRM transitions, provide high selectivity and sensitivity for the detection of both methomyl and this compound. The use of two transitions per compound (a quantifier and a qualifier) enhances the confidence in analyte identification. The method's performance, as indicated by the recovery and LOQ data from various studies, demonstrates its suitability for routine monitoring of methomyl residues in vegetables to ensure compliance with regulatory limits.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of methomyl in vegetable residues using this compound as an internal standard. The combination of the QuEChERS sample preparation method with LC-MS/MS detection offers a sensitive, accurate, and robust analytical solution for food safety testing and research applications.

References

Application Note: High-Throughput Analysis of Methomyl and Methomyl-d3 in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the carbamate insecticide methomyl and its deuterated internal standard, Methomyl-d3, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described protocol is applicable to a variety of complex sample matrices, such as those encountered in food safety, environmental monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction

Methomyl is a broad-spectrum carbamate insecticide widely used in agriculture to control a range of pests.[1] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in various commodities.[1] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence and ensuring compliance with these regulations. This compound serves as an ideal internal standard for the quantification of methomyl by LC-MS, as it co-elutes with the target analyte and exhibits similar ionization behavior, thereby compensating for analytical variability.[2] This document provides a comprehensive protocol for the extraction and analysis of methomyl and this compound.

Data Presentation

Table 1: Liquid Chromatography (LC) Conditions
ParameterCondition
Column Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 5 µL[3]
Column Temperature 30°C[3]
Gradient Elution A gradient can be optimized as needed. A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
Table 2: Mass Spectrometry (MS/MS) Conditions
ParameterMethomylThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 163.1166.1
Product Ion 1 (m/z) 88.0[4]Not explicitly found, but typically a similar fragmentation pattern to the unlabeled compound is expected.
Product Ion 2 (m/z) 58.2[4]Not explicitly found, but typically a similar fragmentation pattern to the unlabeled compound is expected.
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time Optimized for the specific instrumentOptimized for the specific instrument

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[1]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[1]

    • Add the internal standard solution (this compound) at a known concentration.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the cleaned supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add this compound Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA + C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Cleaned Extract LC Liquid Chromatography (C18 Column) Filtration->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Methomyl and this compound Analysis.

Discussion

The presented LC-MS/MS method provides excellent sensitivity and selectivity for the determination of methomyl. The use of a C18 column offers good retention and peak shape for methomyl.[3] Electrospray ionization in positive mode is effective for the ionization of this carbamate pesticide. The multiple reaction monitoring (MRM) mode enhances the selectivity of the analysis by monitoring specific precursor-to-product ion transitions for both methomyl and its deuterated internal standard.[1]

The QuEChERS sample preparation protocol is efficient in extracting the analytes from complex matrices while removing a significant amount of interfering compounds.[1] The inclusion of this compound as an internal standard is critical for achieving accurate and precise quantification, as it effectively compensates for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[2]

Conclusion

This application note provides a detailed and reliable protocol for the quantitative analysis of methomyl and its internal standard, this compound, in complex matrices. The combination of QuEChERS sample preparation and LC-MS/MS analysis offers a sensitive, selective, and robust method suitable for high-throughput screening and regulatory compliance monitoring.

References

Application Note and Protocol: Quantification of Methomyl in Forensic Toxicology Samples using Methomyl-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl is a carbamate insecticide that is highly toxic to humans and animals, and its use is a significant concern in forensic toxicology. Accurate and reliable quantification of methomyl in biological samples is crucial for investigating poisoning cases. The use of a stable isotope-labeled internal standard, such as Methomyl-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the native analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest level of accuracy and precision.

This document provides a detailed application note and protocol for the quantification of methomyl in forensic toxicology samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, with this compound as the internal standard.

Analytical Principle

The methodology involves the extraction of methomyl and the internal standard, this compound, from a biological matrix using a modified QuEChERS protocol. The extract is then analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of methomyl to that of this compound is used to construct a calibration curve and to quantify the concentration of methomyl in the sample.

Data Presentation

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase BMethanol with 5 mM Ammonium Formate and 0.1% Formic Acid
GradientRepresentative gradient: 5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Methomyl)163 → 88
MRM Transition (this compound)166 → 91
Collision EnergyOptimized for each transition
Dwell Time100 ms

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Matrix Effect90 - 115%

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is adapted for the extraction of methomyl from postmortem samples such as stomach contents, blood, or tissue homogenates.

Materials:

  • Homogenized sample (e.g., stomach contents, blood, or 1 g of tissue homogenized with 4 mL of water)

  • This compound internal standard working solution (100 ng/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing magnesium sulfate and a sorbent (e.g., C18 or PSA)

  • Centrifuge capable of 4000 x g

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Place 1 mL of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution to the sample.

  • Solvent Addition: Add 5 mL of acetonitrile to the tube.

  • Extraction: Add the QuEChERS extraction salts. Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at 4000 x g for 5 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Procedure:

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Sequence Setup: Set up the analytical sequence including blanks, calibration standards, quality control samples, and the prepared forensic samples.

  • Injection: Inject the final extract onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the transitions specified in Table 1.

  • Data Processing: Process the acquired data using the appropriate software. Integrate the peak areas for both methomyl and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of methomyl to this compound against the concentration of the calibration standards. Determine the concentration of methomyl in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for Methomyl Quantification cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_output Output Sample 1. Homogenized Forensic Sample Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Add Acetonitrile & Extraction Salts Spike->Extract Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 Cleanup 5. Transfer Supernatant to d-SPE Tube Centrifuge1->Cleanup Centrifuge2 6. Vortex & Centrifuge Cleanup->Centrifuge2 Final_Extract 7. Collect Final Extract for Analysis Centrifuge2->Final_Extract LC_MSMS 8. LC-MS/MS Analysis (MRM) Final_Extract->LC_MSMS Inject Data_Processing 9. Data Processing & Integration LC_MSMS->Data_Processing Quantification 10. Quantification using Calibration Curve Data_Processing->Quantification Report Final Report with Methomyl Concentration Quantification->Report

Caption: Workflow for Methomyl Quantification.

Logical Relationship of Quantitative Analysis cluster_instrument LC-MS/MS System cluster_calculation Calculation Analyte Methomyl (in sample) Analyte_Response Peak Area of Methomyl Analyte->Analyte_Response IS This compound (Internal Standard) IS_Response Peak Area of this compound IS->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Final Methomyl Concentration Calibration_Curve->Final_Concentration

Troubleshooting & Optimization

Troubleshooting Isotopic Exchange in Methomyl-d3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic exchange in Methomyl-d3 when used as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: My quantitative results for the target analyte are inconsistent and inaccurate when using this compound as an internal standard. What are the potential causes?

A1: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include:

  • Isotopic Exchange: The deuterium atoms on the this compound molecule may be exchanging with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[1][2] This can alter the mass-to-charge ratio and lead to an underestimation of the internal standard's concentration.

  • Chromatographic Shift: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, leading to differential matrix effects.[1][2]

  • Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix, even if they co-elute.[1][3]

  • Purity of the Internal Standard: The this compound standard may contain unlabeled methomyl or other impurities, affecting the accuracy of the assay.[2]

Q2: Why is my this compound internal standard potentially undergoing isotopic exchange?

A2: Isotopic exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom.[4] The stability of the deuterium label in this compound depends on its chemical environment. The deuterium atoms in this compound are located on the N-methyl group (-N-C([2H])([2H])[2H]).[5] While labels on carbon atoms are generally more stable than those on heteroatoms (like -OH or -NH), exchange can still be catalyzed under certain conditions:

  • pH of the Solution: Acidic or basic conditions can promote hydrogen-deuterium exchange.[2][6] Methomyl itself is known to be unstable and degrades at higher pH values.[7][8]

  • Temperature: Elevated temperatures during sample preparation or analysis can increase the rate of isotopic exchange.

  • Sample Matrix: Components within the sample matrix can potentially catalyze the exchange reaction.

Q3: How can I determine if isotopic exchange is occurring with my this compound standard?

A3: You can perform a stability study by incubating the this compound standard under various conditions that mimic your experimental workflow. This involves analyzing the standard over time to monitor for any decrease in the deuterated signal and a corresponding increase in the signal of unlabeled methomyl. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: My this compound and the native methomyl analyte are not co-eluting perfectly. Why is this happening and how can I fix it?

A4: A slight difference in retention time between a deuterated standard and its native analog is a known phenomenon in chromatography.[1] This can be problematic if the elution zones are subject to varying matrix effects. To address this, you can:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to improve co-elution.[2]

  • Use a Lower Resolution Column: If complete co-elution is not achievable, a column with lower resolution might cause the two peaks to merge, ensuring they experience the same matrix effects.[1]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

This guide will help you systematically troubleshoot the root cause of unreliable quantitative data when using this compound.

Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting inaccurate results.

Step 1: Verify the Purity of this compound
  • Problem: The internal standard may be contaminated with unlabeled methomyl.

  • Solution: Analyze a solution containing only the this compound standard. Monitor the mass transition for native methomyl. The response should be negligible.

Step 2: Assess Co-elution of Methomyl and this compound
  • Problem: The analyte and internal standard have different retention times, leading to differential matrix effects.[1]

  • Solution: Overlay the chromatograms of the analyte and the internal standard. If a significant shift is observed, adjust your chromatographic method.

Step 3: Investigate Isotopic Exchange
  • Problem: Deuterium atoms are being replaced by hydrogen from the solvent or matrix.[2]

  • Solution: Perform the "Isotopic Stability Assessment" protocol detailed below. Analyze for a decrease in the this compound signal and an increase in the methomyl signal over time and under different conditions.

Step 4: Evaluate Differential Matrix Effects
  • Problem: The analyte and internal standard are affected differently by ion suppression or enhancement.[3]

  • Solution: Conduct a post-extraction addition experiment to compare the signal response of the analyte and internal standard in a clean solution versus a post-extraction sample matrix.

Experimental Protocols

Protocol 1: Isotopic Stability Assessment of this compound

This protocol is designed to evaluate the stability of the deuterium labels on this compound under various experimental conditions.

Materials:

  • This compound stock solution

  • Unlabeled methomyl standard

  • Solvents (e.g., methanol, acetonitrile, water)

  • Buffers at various pH values (e.g., pH 4, pH 7, pH 9)

  • Blank sample matrix (e.g., plasma, urine, tissue homogenate)

  • LC-MS/MS system

Procedure:

  • Prepare Test Solutions:

    • Spike this compound into different solvents and buffered solutions at a known concentration.

    • Spike this compound into the blank sample matrix.

  • Incubation:

    • Divide each test solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Incubate one set of aliquots at room temperature and another at an elevated temperature (e.g., 40°C).

  • Sample Preparation:

    • At each time point, process the samples using your standard extraction procedure.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS.

    • Monitor the mass transitions for both this compound and unlabeled methomyl.

  • Data Analysis:

    • Calculate the peak area ratio of unlabeled methomyl to this compound at each time point for each condition.

    • An increase in this ratio over time indicates isotopic exchange.

Illustrative Workflow for Isotopic Stability Assessment

Caption: Workflow for assessing the isotopic stability of this compound.

Data Presentation

The following table can be used to summarize the quantitative data from your isotopic stability assessment.

Table 1: Isotopic Exchange of this compound under Various Conditions

ConditionTime (hours)Temperature (°C)Peak Area Ratio (Methomyl / this compound)% Exchange
Methanol 025
225
425
825
2425
pH 4 Buffer 025
225
425
825
2425
pH 9 Buffer 025
225
425
825
2425
Blank Plasma 040
240
440
840
2440

% Exchange can be estimated based on the increase in the peak area ratio relative to the t=0 time point.

References

Technical Support Center: Methomyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methomyl and its deuterated internal standard, Methomyl-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, food extracts).[1][2] This interference can lead to a loss of signal, known as ion suppression, or an increase in signal, known as ion enhancement.[2] These effects are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can significantly impact the accuracy, precision, and sensitivity of the analysis.[3][4] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[4]

Q2: What are ion suppression and ion enhancement?

A2: Ion suppression and ion enhancement are two types of matrix effects.[2]

  • Ion Suppression: This is a loss of signal intensity for the analyte.[2][4] It can occur when co-eluting matrix components interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's source.[3][5] For example, other compounds might compete for the available charge or alter the physical properties (like surface tension) of the droplets during the ESI process.[2][5]

  • Ion Enhancement: This is an increase in signal intensity. While less common than suppression, it can occur when co-eluting compounds improve the ionization efficiency of the target analyte.[2]

Q3: Why use an internal standard (IS)?

A3: An internal standard is a compound added in a constant amount to all samples, calibrators, and controls in an analysis.[6] Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for matrix effects and variability in instrument response.[6][7] By comparing the signal of the target analyte to the signal of the internal standard, variations in the analytical process can be normalized, leading to more accurate and precise quantification.[7]

Q4: What makes an ideal internal standard?

A4: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound for Methomyl.[3][8] An ideal IS should have nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[8][9] However, it must have a different mass-to-charge ratio (m/z) so that it can be distinguished from the analyte by the mass spectrometer.[3]

Q5: Why is this compound an effective internal standard for Methomyl analysis?

A5: this compound is the deuterated form of Methomyl and is considered the "gold standard" for its quantification.[8][10] Because its chemical structure is nearly identical to Methomyl, it behaves the same way during sample extraction, chromatography, and ionization.[9] This means that any matrix effect (suppression or enhancement) or sample preparation loss that affects Methomyl will affect this compound to the same degree.[6][8] By using the ratio of the Methomyl response to the this compound response, these variations are canceled out, allowing for highly accurate and reliable quantification.[7]

Troubleshooting Guide

Problem: My analyte signal (Methomyl) is low and inconsistent across different samples. How do I confirm if this is a matrix effect?

Answer: This issue is a classic indicator of matrix effects, particularly ion suppression. To confirm and quantify the effect, you should perform a post-extraction spike experiment.[3]

  • Procedure:

    • Prepare two sets of samples.

    • Set A (Post-Spike in Matrix): Extract a blank matrix sample (one that does not contain your analyte). After the final extraction step, spike the extract with a known concentration of Methomyl.

    • Set B (Neat Standard): Prepare a standard solution by spiking the same concentration of Methomyl into the pure solvent you use for final sample reconstitution.[1]

    • Analyze both sets by LC-MS/MS.

  • Diagnosis: Compare the peak area of Methomyl in Set A to that in Set B. If the peak area in the matrix (Set A) is significantly lower than in the pure solvent (Set B), you are experiencing ion suppression. If it is higher, you are seeing ion enhancement.[1][11] The calculation is provided in Table 1.

Problem: My recovery of Methomyl is poor. How can this compound help?

Answer: Poor recovery indicates that a significant amount of the analyte is being lost during the sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction). This compound can correct for these losses.

  • How it works: By adding a known amount of this compound to your sample at the very beginning of the extraction procedure, the internal standard experiences the same procedural losses as the native Methomyl.[7]

  • Correction: The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. Since both were lost proportionally, this ratio remains constant and accurately reflects the initial concentration of Methomyl in the sample, effectively correcting for poor or inconsistent recovery.[6]

Problem: I'm seeing significant ion suppression even with an internal standard. What are my next steps?

Answer: While this compound is excellent at compensating for matrix effects, it doesn't eliminate them.[6] If ion suppression is so severe that your analyte signal is near the limit of detection, you may need to optimize your method to reduce the underlying matrix effect. Consider the following strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis.[3] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]

  • Modify Chromatographic Conditions: Adjust your HPLC method to chromatographically separate Methomyl from the co-eluting interferences.[3] You can try changing the analytical column, altering the mobile phase composition, or adjusting the gradient.[13]

  • Dilute the Sample: A simple solution is to dilute the sample extract.[8][12] This reduces the concentration of interfering matrix components. This is only viable if the Methomyl concentration is high enough to remain detectable after dilution.[8]

  • Check Ionization Source: Ensure the mass spectrometer's ion source is clean. Contamination can exacerbate signal instability and suppression.[13]

Problem: How do I properly use this compound in my workflow?

Answer: To ensure this compound effectively corrects for all sources of error, it must be added at the correct stage.

  • Correct Procedure: Add a precise and constant amount of this compound solution to every sample, standard, and quality control at the very beginning of the sample preparation process, before any extraction or cleanup steps.[7]

  • Rationale: Adding the internal standard early ensures that it is subjected to the exact same experimental conditions and potential losses as the native analyte throughout the entire workflow.[9] If you add it post-extraction, it will only correct for instrument variability and matrix effects at the ionization stage, not for losses during sample cleanup.[7]

Quantitative Data Summary

The following tables outline the calculations used to assess method performance and provide example data demonstrating the utility of an internal standard.

Table 1: Formulas for Calculating Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE)

ParameterFormulaDescriptionIdeal Value
Matrix Effect (ME) ME (%) = (Peak AreaPost-Spike / Peak AreaNeat Standard) * 100Measures the degree of ion suppression or enhancement.[4][14]100% (No effect)
Recovery (RE) RE (%) = (Peak AreaPre-Spike / Peak AreaPost-Spike) * 100Measures the efficiency of the sample preparation/extraction process.100% (No loss)
Process Efficiency (PE) PE (%) = (Peak AreaPre-Spike / Peak AreaNeat Standard) * 100Represents the overall efficiency of the entire analytical process, combining recovery and matrix effects.[11]100% (No loss or matrix effect)
  • Pre-Spike: Blank matrix spiked with analyte before extraction.

  • Post-Spike: Blank matrix extract spiked with analyte after extraction.

  • Neat Standard: Analyte spiked in pure solvent.

Table 2: Example Data: Methomyl Analysis in Tomato Matrix (Concentration = 50 ng/mL)

Sample TypeMethomyl Peak AreaThis compound Peak AreaArea Ratio (Methomyl/IS)Calculated Conc. (ng/mL)Accuracy (%)
Calibration Standard (Solvent) 1,250,0002,550,0000.49050.0 (Reference)100
Sample 1 (Matrix, No IS) 812,500N/AN/A32.565.0
Sample 1 (Matrix, With IS) 821,3001,690,0000.48649.699.2
Sample 2 (Matrix, No IS) 690,000N/AN/A27.655.2
Sample 2 (Matrix, With IS) 685,5001,405,0000.48849.899.6

This table illustrates how significant ion suppression in different matrix lots (Sample 1 vs. Sample 2) leads to inaccurate results without an internal standard. When this compound is used, the area ratio corrects for the suppression, yielding highly accurate results.

Experimental Protocols

Protocol 1: Sample Preparation and Analysis of Methomyl in a Food Matrix using this compound Internal Standard

This protocol provides a general workflow based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.

  • Sample Homogenization:

    • Weigh 10 g of a representative portion of the homogenized sample (e.g., tomato, mint) into a 50 mL centrifuge tube.[15]

  • Internal Standard Spiking:

    • Add 100 µL of a 5 µg/mL this compound working solution to the tube. This results in an internal standard concentration of 50 ng/mL in the final extract.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[15]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Seal the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥5,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥8,000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Parameters (Example):

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

    • Mobile Phase A: Water with 0.1% formic acid.[16]

    • Mobile Phase B: Methanol with 0.1% formic acid.[16]

    • Flow Rate: 0.3 mL/min.[16]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methomyl: Precursor ion m/z 163.1 -> Product ion m/z 88.1.[18]

      • This compound: Precursor ion m/z 166.1 -> Product ion m/z 91.1.

Visualizations

Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (10 g) Spike 2. Spike with This compound Homogenize->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Centrifuge1 4. Shake & Centrifuge Extract->Centrifuge1 dSPE 5. Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Supernatant Centrifuge2 6. Vortex & Centrifuge dSPE->Centrifuge2 Filter 7. Filter into Vial Centrifuge2->Filter Cleaned Extract LCMS 8. Inject into LC-MS/MS Filter->LCMS Data Data LCMS->Data 9. Data Processing (Area Ratio)

Caption: Experimental workflow for Methomyl analysis using a QuEChERS method.

MatrixEffect cluster_process Analytical Process Sample Sample with Analyte (A) IonSource MS Ion Source Sample->IonSource IS Internal Standard (IS) This compound IS->IonSource Matrix Matrix Components (Interference) Matrix->IonSource Ion Suppression SignalA Suppressed Analyte Signal IonSource->SignalA Signal A SignalIS Equally Suppressed IS Signal IonSource->SignalIS Signal IS Ratio Ratio (A / IS) = Corrected Result

Caption: How an internal standard corrects for ion suppression in the MS source.

References

Technical Support Center: Chromatographic Shift Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address chromatographic retention time shifts observed when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the "chromatographic shift" of a deuterated standard?

A1: The chromatographic shift, also known as the deuterium isotope effect, is a phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart show different retention times during chromatographic separation.[1] In reversed-phase liquid chromatography (RPLC), the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][2][3] Conversely, in normal-phase liquid chromatography (NPLC), the deuterated compound may sometimes have a longer retention time.[2][4]

Q2: What causes this retention time shift?

A2: The primary cause lies in the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered intermolecular (van der Waals) interactions.[1] These differences affect the compound's overall polarity and interaction with the stationary phase, resulting in a retention time difference.[1][2] In RPLC, deuterated compounds are often slightly less lipophilic, leading to weaker interactions with the non-polar stationary phase and thus earlier elution.[2]

Q3: Does the number and position of deuterium atoms influence the shift?

A3: Yes, both factors are significant.

  • Number of Atoms: The size of the retention time shift is often proportional to the number of deuterium atoms in the molecule.[2][5] A greater number of deuterium atoms generally leads to a larger shift.[2]

  • Position of Atoms: The location of deuterium substitution can also affect the shift. The goal is to label a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange.[6]

Q4: Can this chromatographic shift impact the accuracy of my quantitative results?

A4: Yes, a significant shift can compromise quantification.[7][8] The fundamental purpose of a stable isotope-labeled (SIL) internal standard is to co-elute with the analyte, ensuring both experience the same ionization conditions and matrix effects in the mass spectrometer source.[6][9] If the deuterated standard separates from the analyte, it may be subjected to different levels of ion suppression or enhancement, leading to poor accuracy and precision.[1][7][9]

Q5: Are there alternatives to deuterated standards that are less prone to this issue?

A5: Yes. Using standards labeled with heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is the most effective way to avoid the chromatographic isotope effect.[7][8][10] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in better co-elution with the analyte.[9] However, deuterated standards are often more common and less expensive.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating issues arising from the chromatographic separation of an analyte and its deuterated internal standard.

Step 1: Confirm and Characterize the Shift

The first step is to confirm that the observed shift is real and reproducible, not an artifact of system instability.

Experimental Protocol: Co-injection Analysis

  • Prepare Solutions:

    • Solution A: A neat solution of the non-deuterated analyte.

    • Solution B: A neat solution of the deuterated internal standard (IS).

    • Solution C: A mixed solution containing both the analyte and the IS.

  • Sequential Injection: Inject equal volumes of Solution A, Solution B, and then Solution C using the established chromatographic method.

  • Data Analysis:

    • Overlay the chromatograms from all three injections.

    • Confirm the retention times (t₀) of the individual components from Solutions A and B.

    • Measure the retention time difference (Δt₀) between the analyte and the IS in the mixed sample (Solution C). .

    • Assess the peak shapes and the degree of peak overlap. A significant lack of co-elution can be problematic.[1]

Step 2: Method Optimization to Minimize the Shift

If the shift is consistent and negatively impacts quantification (e.g., high variability in QC samples), adjustments to the chromatographic method may be necessary.

Key Chromatographic Parameters to Adjust:

  • Mobile Phase Composition: Altering the organic solvent-to-aqueous ratio can change the interactions of both compounds with the stationary phase, potentially reducing the retention time difference.[1] For ionizable compounds, adjusting the mobile phase pH can also influence the separation.[1]

  • Column Temperature: Temperature affects mobile phase viscosity and interaction kinetics. Varying the column temperature (e.g., in 5-10°C increments) can help minimize the Δt₀.[1] Remember to allow the system to fully equilibrate at each new temperature.

  • Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the gradient time) can sometimes improve the co-elution of closely related compounds.

  • Column Chemistry: The separation can be highly dependent on the stationary phase. Testing a different column (e.g., a different chemistry like Phenyl-Hexyl instead of C18, or a different manufacturer) may reduce the isotope effect.[10]

Quantitative Data Summary: Hypothetical Optimization Results

The following table illustrates how retention time data can be structured to evaluate the impact of method changes.

Parameter ChangedConditionAnalyte tR (min)IS tR (min)ΔtR (sec)Peak Overlap
Baseline Method 40°C, 5-95% ACN in 5 min4.554.512.4Partial
Temperature 50°C4.214.181.8Improved
Gradient Slope 5-95% ACN in 8 min7.127.091.8Improved
Organic Solvent 5-95% MeOH in 5 min5.024.991.8Improved
New Column (Phenyl-Hexyl) 40°C, 5-95% ACN in 5 min3.883.870.6Complete
Step 3: Data Analysis and Acceptance Criteria

If method optimization cannot achieve perfect co-elution, it is crucial to determine if the remaining shift is acceptable. The key consideration is whether the analyte and the internal standard experience differential matrix effects.[9] If the analytical results meet the required criteria for accuracy and precision as defined by regulatory guidelines (e.g., FDA, EMA), the observed shift may be deemed acceptable.

Visual Workflow

The following diagram outlines the logical steps for troubleshooting chromatographic shift issues.

G start Shift Observed Between Analyte and Deuterated IS q_consistent Is the shift consistent and reproducible? start->q_consistent a_system_issue Investigate System Instability: - Temperature Fluctuation - Pump Performance - Column Degradation q_consistent->a_system_issue No q_impact Does the shift negatively impact quantification? (e.g., poor accuracy/precision) q_consistent->q_impact Yes a_accept Document and monitor the shift. Method is acceptable. q_impact->a_accept No a_optimize Proceed to Method Optimization q_impact->a_optimize Yes opt_mobile Adjust Mobile Phase (Organic %, pH) a_optimize->opt_mobile opt_temp Modify Column Temperature a_optimize->opt_temp opt_grad Change Gradient Slope a_optimize->opt_grad opt_column Evaluate Different Column a_optimize->opt_column q_resolved Is the shift resolved or minimized sufficiently? opt_mobile->q_resolved opt_temp->q_resolved opt_grad->q_resolved opt_column->q_resolved q_resolved->a_accept Yes a_alternative Consider Alternative IS: ¹³C or ¹⁵N Labeled Standard q_resolved->a_alternative No

Caption: Troubleshooting workflow for chromatographic shifts.

References

Technical Support Center: Optimizing LC-MS/MS for Methomyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of methomyl, with a specific focus on challenges related to the co-elution of its deuterated internal standard, methomyl-d3.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for methomyl analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is the ideal type of internal standard for LC-MS/MS analysis.[1] Because it has a chemical structure that is nearly identical to methomyl, it co-elutes with the analyte and experiences similar matrix effects, such as ion suppression or enhancement.[2] This co-elution allows for accurate correction of any variations in the analytical process, leading to more precise and reliable quantification.[2]

Q2: What are the common causes of this compound co-eluting with interfering peaks?

A2: Co-elution of this compound with interfering peaks can arise from several factors, including:

  • Complex Sample Matrix: Many biological and environmental samples contain numerous endogenous compounds that can have similar chromatographic behavior to methomyl and its internal standard.[3]

  • Inadequate Chromatographic Separation: The chosen LC column and mobile phase conditions may not be sufficient to resolve this compound from all matrix components.

  • Sample Preparation Insufficiencies: The sample cleanup method, such as QuEChERS, may not effectively remove all interfering substances.[3]

Q3: What are typical MRM transitions for methomyl and this compound?

A3: For methomyl, common multiple reaction monitoring (MRM) transitions are the precursor ion m/z 163.1, with quantifier and qualifier product ions of m/z 88.1 and m/z 106.0, respectively.[4][5] For the deuterated internal standard, this compound, the precursor ion would be m/z 166.1, with the same product ions. The selection of quantifier and qualifier ions should be based on minimizing matrix interferences and maximizing response.[6]

Q4: How can I minimize matrix effects in my methomyl analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employing a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can significantly reduce matrix interferences.[3][7]

  • Chromatographic Optimization: Modifying the LC gradient, flow rate, or column chemistry can help separate methomyl and this compound from co-eluting matrix components.

  • Use of a Divert Valve: A divert valve can be used to direct the early-eluting, unretained matrix components to waste instead of the mass spectrometer, reducing source contamination and ion suppression.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape for Methomyl and/or this compound

Question: My chromatogram shows tailing, fronting, or split peaks for methomyl and its internal standard. What are the likely causes and how can I fix this?

Answer: Poor peak shape can be caused by a variety of factors. Follow these steps to diagnose and resolve the issue:

  • Check the Injection Solvent: Injecting a sample in a solvent that is stronger than the initial mobile phase can cause peak distortion, especially for early eluting compounds like methomyl.[8]

    • Solution: If possible, reconstitute your final sample extract in a solvent that is similar in composition to the initial mobile phase.[8]

  • Evaluate for Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.

  • Inspect for Column Contamination or Degradation: A buildup of matrix components on the column frit or stationary phase can lead to peak tailing and split peaks.

    • Solution:

      • Implement a column wash step at the end of each run with a strong solvent to remove strongly retained compounds.

      • If the problem persists, try flushing the column according to the manufacturer's instructions or replace the column.

  • Review Mobile Phase Composition: An inappropriate mobile phase pH or buffer concentration can affect the peak shape of ionizable compounds.

    • Solution: Ensure your mobile phase is properly prepared and that the pH is appropriate for methomyl.

Issue 2: Inconsistent this compound Internal Standard Response

Question: The peak area of my this compound internal standard is highly variable between injections. What could be causing this?

Answer: Inconsistent internal standard response can compromise the accuracy of your results. Here's a systematic approach to troubleshooting:

  • Investigate for Co-eluting Interferences: A co-eluting peak can suppress or enhance the ionization of this compound, leading to variability.[9]

    • Solution:

      • Carefully examine the chromatograms of blank matrix samples to look for peaks at the retention time of this compound.

      • If an interference is suspected, optimize the chromatographic method to achieve separation. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.

  • Assess for Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can lead to non-linear responses and variability.[10]

    • Solution: Perform a post-extraction spike experiment to quantify the extent of matrix-induced ion suppression or enhancement. If significant effects are observed, further optimization of the sample cleanup procedure is necessary.

  • Check for Sample Preparation Variability: Inconsistent extraction recovery of the internal standard can lead to variable responses.

    • Solution: Review your sample preparation protocol for any steps that could introduce variability. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

  • Verify Instrument Stability: A drifting instrument response can also cause the internal standard signal to be inconsistent.

    • Solution: Monitor the system suitability by injecting a standard solution at regular intervals throughout the analytical run. If a drift is observed, the instrument may require cleaning or maintenance.[10]

Experimental Protocols

Protocol: QuEChERS Sample Preparation and LC-MS/MS Analysis of Methomyl

This protocol provides a general workflow for the extraction and analysis of methomyl from a complex matrix, such as a food sample.

1. Sample Homogenization:

  • Homogenize the sample to ensure it is uniform. For solid samples, cryogenic grinding with dry ice can be effective.[11]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add an appropriate volume of a this compound internal standard working solution.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and C18).
  • Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase before injection.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

ParameterMethodMatrixMethomylThis compoundReference
Recovery QuEChERS-LC-MS/MSVegetables91-109%N/A[12]
2D-LC-MS/MSTobacco93.1-108.2%N/A[3]
Limit of Quantification (LOQ) LC-MS/MSVegetables5 µg/kgN/A[12]
2D-LC-MS/MSTobacco2.30 ng/mLN/A[3]
UPLC-MSMint< 20 µg/kg (ADI)N/A[13]
MRM Transitions (m/z) LC-MS/MSN/A163.1 -> 88.1 (Quant) 163.1 -> 106.0 (Qual)166.1 -> 88.1 (Quant) 166.1 -> 106.0 (Qual)[4][5]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. dSPE Cleanup extraction->cleanup final_prep 4. Final Extract Preparation cleanup->final_prep lc_separation 5. LC Separation final_prep->lc_separation ms_detection 6. MS/MS Detection lc_separation->ms_detection quantification 7. Quantification ms_detection->quantification

Caption: A typical experimental workflow for methomyl analysis.

troubleshooting_workflow start Co-elution or Inconsistent IS Response check_chromatography Review Chromatograms (Blank vs. Spiked) start->check_chromatography interference Interfering Peak Present? check_chromatography->interference Visually inspect optimize_lc Optimize LC Method (Gradient, Column) interference->optimize_lc Yes check_matrix_effects Quantify Matrix Effects (Post-extraction Spike) interference->check_matrix_effects No end Resolved optimize_lc->end improve_cleanup Improve Sample Cleanup (dSPE Sorbents) improve_cleanup->end matrix_effect_present Significant Matrix Effects? check_matrix_effects->matrix_effect_present matrix_effect_present->improve_cleanup Yes verify_instrument Check Instrument Performance matrix_effect_present->verify_instrument No verify_instrument->end

Caption: A logical workflow for troubleshooting co-elution issues.

References

Purity considerations for Methomyl-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity considerations for the Methomyl-d3 internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chemical and isotopic purity for this compound to be used as an internal standard?

A1: For reliable quantitative analysis, it is recommended to use this compound with a high degree of both chemical and isotopic purity. The general guidelines, along with typical specifications for a commercial this compound standard, are summarized below.

Purity TypeRecommended LevelTypical Specification for this compound
Chemical Purity >98%≥98% (Methomyl)[1]
Isotopic Purity >99%≥99% deuterated forms (d1-d3)[1][2]
Unlabeled (d0) <1%≤1% d0[1]

Q2: How should this compound be properly stored to maintain its purity and stability?

A2: Proper storage is crucial to prevent degradation and maintain the integrity of the internal standard. This compound is stable for at least four years if stored correctly.[2] It is a solid that is slightly soluble in chloroform and methanol.[1][2] For long-term storage, it is recommended to keep it at -20°C.[1][2] Once in solution, especially aqueous solutions, it is important to be aware that Methomyl is susceptible to decomposition, particularly in alkaline conditions, at higher temperatures, or when exposed to sunlight and air.[3] It is most stable in neutral or slightly acidic solutions.[3]

Q3: What are the common degradation products of Methomyl that could potentially be present as impurities in this compound?

A3: The primary degradation of Methomyl, and by extension this compound, can occur through hydrolysis, particularly under alkaline conditions.[3] The main degradation products that could be present as impurities include methomyl oxime, acetonitrile, and carbon dioxide.[4]

Q4: Can the deuterium label on this compound exchange with protons from the solvent or matrix?

A4: While the deuterium atoms on the N-methyl-d3 group of this compound are generally stable, isotopic exchange is a potential issue with all deuterated standards. The risk of exchange increases in acidic or basic solutions and at elevated temperatures.[5] It is crucial to evaluate the stability of the label under your specific experimental conditions.

Troubleshooting Guides

This section provides guidance on how to identify and resolve common issues related to this compound purity during experimental workflows.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Possible Cause:

  • Chemical Impurity: The internal standard may be contaminated with other compounds that interfere with the analysis.

  • Isotopic Impurity: The presence of unlabeled Methomyl (d0) in the this compound standard can lead to an overestimation of the analyte concentration.[5]

  • Degradation: The internal standard may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA): Always review the CoA from the supplier to confirm the chemical and isotopic purity of the this compound lot.[4]

  • Assess Purity: If the CoA is unavailable or if you suspect contamination, perform a purity assessment using the protocols outlined in the "Experimental Protocols" section below.

  • Check for Degradation: Analyze the internal standard solution by itself to look for peaks corresponding to known degradation products like methomyl oxime.

  • Evaluate Storage Conditions: Ensure that the internal standard has been stored at the recommended temperature and protected from light and moisture.[2][6]

Issue 2: High Background Signal at the Analyte Mass-to-Charge Ratio (m/z)

Possible Cause:

  • Significant d0 Impurity: A high percentage of unlabeled Methomyl in your this compound standard will result in a significant signal at the analyte's m/z.[1]

Troubleshooting Steps:

  • Analyze the Internal Standard Solution: Prepare a sample containing only the this compound internal standard in the analytical solvent and acquire data.

  • Quantify the d0 Peak: Integrate the peak area of the unlabeled Methomyl (d0) and compare it to the peak area of the deuterated standard. A d0 peak area that is more than a small fraction of the d3 peak area indicates significant isotopic impurity.

  • Consult the Supplier: If the d0 level is unacceptably high, contact the supplier for a higher purity batch.

Issue 3: Chromatographic Peak Tailing or Splitting for the Internal Standard

Possible Cause:

  • Presence of Impurities: Co-eluting impurities can distort the peak shape of the internal standard.

  • Degradation on Column: Methomyl and other carbamate insecticides can be thermally labile and may degrade on the gas chromatography (GC) column if conditions are not optimized.[7][8]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: For GC analysis, ensure the injection port temperature is not excessively high. For both GC and liquid chromatography (LC), evaluate the column chemistry and mobile/carrier gas phase to improve peak shape.

  • Analyze by LC-MS: If using GC, consider analyzing the standard by LC-MS, which is generally a milder technique for carbamates.

  • Check for System Contamination: A contaminated injection port liner or column can also lead to poor peak shape.

Experimental Protocols

Protocol 1: Assessment of Chemical Purity by LC-UV

Objective: To determine the chemical purity of a this compound standard.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. From this, prepare a working solution of 10 µg/mL.

  • Instrumentation: Use a high-performance liquid chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with 80% water and 20% acetonitrile, and ramp to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 234 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The chemical purity is calculated as the percentage of the main this compound peak area relative to the total area of all peaks.

Protocol 2: Assessment of Isotopic Purity by LC-MS

Objective: To determine the isotopic distribution (d0, d1, d2, d3) of the this compound standard.

Methodology:

  • Standard Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., 1 µg/mL in methanol/water).

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use similar LC conditions as in Protocol 1 to separate the analyte from any potential interferences.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100 to 200.

    • Data Acquisition: Acquire data in centroid mode.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of Methomyl (d0), d1, d2, and d3.

    • Integrate the peak areas for each isotopic form.

    • Calculate the percentage of each isotopic form relative to the sum of all isotopic forms.

Isotopic FormTheoretical m/z (ESI+)
Methomyl (d0)163.0536
Methomyl-d1164.0599
Methomyl-d2165.0662
This compound 166.0724

Visualizations

Caption: Decision workflow for initial purity assessment of this compound.

Caption: Experimental workflow for assessing the purity of this compound.

References

Technical Support Center: Addressing Ion Suppression in Methomyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in methomyl analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section offers a systematic approach to identifying and mitigating ion suppression during methomyl analysis.

Initial Assessment of Ion Suppression

Question: My methomyl peak area is significantly lower in my sample matrix compared to the solvent standard. How do I confirm and quantify ion suppression?

Answer:

This discrepancy strongly suggests the presence of matrix effects, leading to ion suppression. To confirm and quantify this, a post-extraction spike experiment is recommended.[1]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of methomyl standard in the final solvent composition of your mobile phase.

    • Set B (Pre-extraction Spike): A blank matrix sample spiked with a known concentration of methomyl before the extraction process.

    • Set C (Post-extraction Spike): A blank matrix sample that has undergone the entire extraction procedure, with a known concentration of methomyl spiked into the final extract just before analysis.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    A ME value significantly less than 100% indicates ion suppression. A value greater than 100% suggests ion enhancement.

Troubleshooting Workflow for Ion Suppression

The following diagram outlines a logical workflow for troubleshooting and mitigating ion suppression in methomyl analysis.

IonSuppressionWorkflow start Start: Inconsistent or Low Methomyl Signal check_suppression Perform Post-Extraction Spike Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression no_suppression Issue is Not Ion Suppression. Investigate Other Factors: - Instrument Performance - Standard Stability - Extraction Inefficiency is_suppression->no_suppression No mitigation Implement Mitigation Strategies is_suppression->mitigation Yes sample_prep Optimize Sample Preparation: - QuEChERS Modification - Solid Phase Extraction (SPE) - Dilution mitigation->sample_prep chromatography Optimize Chromatography: - Gradient Modification - Different Stationary Phase - 2D-LC mitigation->chromatography calibration Use Advanced Calibration: - Matrix-Matched Standards - Stable Isotope Labeled  Internal Standard (SIL-IS) mitigation->calibration re_evaluate Re-evaluate Ion Suppression sample_prep->re_evaluate chromatography->re_evaluate calibration->re_evaluate resolved Issue Resolved re_evaluate->resolved Suppression < 20% not_resolved Issue Not Resolved. Consult Instrument Specialist or Application Support re_evaluate->not_resolved Suppression > 20%

A logical workflow for troubleshooting ion suppression in methomyl analysis.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to mitigating ion suppression in methomyl analysis.

Q1: What are the primary causes of ion suppression for methomyl in complex matrices?

A1: Ion suppression for methomyl, a carbamate insecticide, in complex matrices like fruits, vegetables, and soil is primarily caused by co-eluting matrix components that interfere with the ionization process in the mass spectrometer's source.[1] These interfering compounds can include:

  • Salts and sugars: Abundant in many food matrices, they can alter the droplet surface tension and evaporation efficiency in the electrospray ionization (ESI) source.

  • Pigments and polyphenols: These compounds can compete with methomyl for ionization.

  • Lipids and fatty acids: Can cause signal suppression and contaminate the ion source.

Q2: How effective is the QuEChERS method in reducing ion suppression for methomyl, and can it be improved?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique that can significantly reduce matrix effects for pesticide analysis, including methomyl.[2][3][4] However, the level of cleanup and subsequent ion suppression can vary depending on the matrix and the specific QuEChERS protocol used. Modifications to the standard QuEChERS protocol can enhance its effectiveness.

Table 1: Comparison of QuEChERS Modifications and Their Impact on Pesticide Recovery and Matrix Effect (Illustrative Data)

QuEChERS ModificationSorbent(s) UsedTypical Recovery Range (%)General Impact on Matrix Effect (ME)Reference
Original Unbuffered-70-120Moderate ME[3]
AOAC Official Method 2007.01PSA, C18, GCB70-110Significant reduction in ME, especially for pigmented matrices[2]
EN 15662 MethodPSA80-115Good cleanup for most matrices[3]
No d-SPE Cleanup-65-116Higher potential for ion suppression, but faster[5]

Note: Data presented are for a broad range of pesticides and may vary for methomyl in specific matrices. PSA (Primary Secondary Amine) removes organic acids and some sugars. C18 removes non-polar interferences. GCB (Graphitized Carbon Black) removes pigments and sterols.

Q3: Can simple dilution of my sample extract alleviate ion suppression for methomyl?

A3: Yes, diluting the final sample extract is a straightforward and often effective strategy to mitigate ion suppression.[6][7] Dilution reduces the concentration of all matrix components, thereby lessening their competitive effect on methomyl ionization.

Table 2: Effect of Sample Dilution on Matrix Effect for Pesticide Analysis (Illustrative Data)

Dilution FactorReduction in Ion SuppressionPotential DrawbackReference
1:10Can significantly reduce moderate ion suppressionMay not be sufficient for highly complex matrices[6]
1:100Often minimizes ion suppression for most pesticidesMay bring methomyl concentration below the limit of quantification (LOQ)[6][7]

Experimental Protocol: Sample Dilution

  • Following your final extraction step (e.g., after QuEChERS and d-SPE), take an aliquot of the supernatant.

  • Dilute the aliquot with the initial mobile phase solvent (e.g., 1:10 or 1:100 v/v).

  • Vortex the diluted sample thoroughly before injection.

  • Ensure that the diluted concentration of methomyl is still within the linear range of your calibration curve and above the LOQ.

Q4: When should I use matrix-matched calibration or a stable isotope-labeled internal standard for methomyl analysis?

A4: Both matrix-matched calibration and the use of a stable isotope-labeled internal standard (SIL-IS) are powerful techniques to compensate for ion suppression that cannot be eliminated by sample preparation or chromatographic optimization.

  • Matrix-Matched Calibration: This is the recommended approach when a SIL-IS for methomyl is not available or is cost-prohibitive. It involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and samples experience similar levels of ion suppression, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for compensating for matrix effects. A SIL-IS for methomyl would have the same chemical properties and chromatographic retention time as methomyl but a different mass. It is added to the sample at the beginning of the workflow and experiences the same extraction inefficiencies and ion suppression as the native analyte. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved regardless of signal suppression. While highly effective, the availability and cost of a specific SIL-IS for methomyl should be considered.

Q5: My methomyl peak shape is poor (e.g., tailing, splitting) in addition to low intensity. What could be the cause and how can I fix it?

A5: Poor peak shape often accompanies ion suppression and can be caused by several factors:

  • Column Overload: High concentrations of matrix components can overload the analytical column, leading to peak distortion. Diluting the sample can help.

  • Matrix Effects on Chromatography: Co-eluting matrix components can interact with the stationary phase and affect the retention and peak shape of methomyl.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting or splitting. Ensure the injection solvent is as close as possible to the initial mobile phase composition.

  • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape over time. Regular column flushing or the use of a guard column is recommended.

Troubleshooting Poor Peak Shape:

  • Dilute the sample extract.

  • Optimize the chromatographic gradient: A shallower gradient around the elution time of methomyl can improve separation from interfering matrix components.

  • Consider a different stationary phase: If the issue persists, a column with a different chemistry (e.g., a phenyl-hexyl phase instead of a C18) might provide better separation.

  • Implement 2D-LC: For extremely complex matrices, two-dimensional liquid chromatography (2D-LC) can provide a significant increase in separation power and effectively remove interfering compounds before they reach the mass spectrometer. A study on methomyl in tobacco demonstrated the effectiveness of a heart-cutting 2D-LC-MS/MS system in reducing matrix interference.

References

How to correct for variable extraction recovery with Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methomyl-d3 Internal Standard

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound as an internal standard to correct for variable extraction recovery of Methomyl in quantitative analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental workflow.

Question: My analytical signal is inconsistent, and I suspect variable extraction recovery. Why is this happening with Methomyl?

Answer: Variable recovery of Methomyl can be attributed to several factors:

  • Matrix Effects: Complex sample matrices, such as those from food, soil, or biological tissues, contain endogenous components that can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[1][2][3]

  • pH Sensitivity: The stability and solubility of carbamate pesticides like Methomyl can be pH-dependent. Variations in sample pH can alter its partitioning between aqueous and organic phases during liquid-liquid or solid-phase extraction.[4]

  • Analyte Loss: Methomyl can be lost during sample preparation steps like evaporation or due to adsorption onto container surfaces.[5] Its relatively high water solubility can also lead to incomplete extraction into organic solvents.[6]

Question: I used this compound as an internal standard, but the recovery for both the analyte and the standard is low. What should I do?

Answer: When both Methomyl and this compound show low recovery, it points to a systematic issue in the sample preparation process. Since this compound is a stable isotope-labeled (SIL) internal standard, it is expected to behave almost identically to Methomyl during extraction.[7][8][9]

Consider these troubleshooting steps:

  • Review pH of the Sample: Ensure the pH of your sample and extraction solvents is optimized. For carbamates, neutral or slightly acidic conditions are often preferred.

  • Check Extraction Solvents: Verify that the solvent choice is appropriate for Methomyl. Acetonitrile is commonly used in methods like QuEChERS because it efficiently extracts a broad range of pesticides.[10][11]

  • Evaluate the Extraction Technique: If using Solid-Phase Extraction (SPE), ensure the sorbent type is correct and that the elution solvent is strong enough to desorb the analytes completely. For QuEChERS, ensure vigorous shaking and proper phase separation.[11]

  • Minimize Evaporation Steps: If your protocol involves a solvent evaporation step, perform it at a low temperature with a gentle stream of nitrogen to prevent loss of the volatile analyte.

Question: The ratio of Methomyl to this compound is inconsistent across my replicate samples. What could be the cause?

Answer: Inconsistent analyte-to-internal standard ratios are a critical issue as they undermine the reliability of quantification. The primary causes include:

  • Inaccurate Spiking: Ensure the internal standard is added precisely and consistently to every sample, standard, and blank at the very beginning of the sample preparation process.[5] Use calibrated pipettes.

  • Sample Inhomogeneity: The samples themselves may not be uniform. Ensure thorough homogenization of the sample matrix before taking an aliquot for extraction.[12]

  • Chromatographic Separation: While rare for SIL internal standards, deuterium-labeled compounds can sometimes exhibit slightly different retention times than the native analyte.[7][8][13] If this separation is significant, it could lead to differential matrix effects at the point of elution, affecting the ratio.[8]

  • Cross-Contamination: Ensure there is no carryover between samples in the autosampler or during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an effective internal standard for Methomyl?

This compound is a stable isotope-labeled version of Methomyl where three hydrogen atoms on a methyl group have been replaced with deuterium.[14] This makes it an ideal internal standard for mass spectrometry-based methods for several reasons:

  • Identical Chemical Properties: It has nearly identical chemical and physical properties to Methomyl, meaning it behaves similarly during extraction, cleanup, and chromatography.[7][9]

  • Co-elution: It typically co-elutes with Methomyl, ensuring that both compounds experience the same matrix effects and ionization conditions in the MS source.[8]

  • Mass Difference: It is easily distinguished from Methomyl by a mass spectrometer due to the mass difference of 3 Da, allowing for simultaneous detection without signal overlap.[9]

The core principle is that any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte response to the internal standard response, accurate quantification can be achieved despite variations in recovery.[5]

Q2: At what stage of the experimental workflow should I add this compound?

The internal standard must be added at the earliest possible stage of the sample preparation process.[5] For most applications, this means adding a known amount of this compound to the sample aliquot before any extraction, cleanup, or derivatization steps.[11] This ensures that the internal standard is subjected to the exact same experimental variability as the native analyte.

Q3: What is a typical experimental protocol for Methomyl analysis using this compound?

A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by LC-MS/MS analysis.[10][11][15]

Detailed Experimental Protocol: QuEChERS for Methomyl in a Food Matrix
  • Sample Preparation:

    • Homogenize 10-15 g of the sample (e.g., fruit, vegetable).[11][12]

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a precise volume (e.g., 100 µL) of a known concentration of this compound solution (e.g., 10 µg/mL in acetonitrile) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[10]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain a cleanup sorbent (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA)) to remove interferences like fatty acids and sugars.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis:

    • Take the final, cleaned extract and dilute it if necessary with the mobile phase.

    • Analyze the sample using LC-MS/MS.

    • Quantify Methomyl by calculating the ratio of its peak area to the peak area of this compound and comparing this ratio to a calibration curve prepared in a similar manner.

Data Presentation

For reliable quantification, certain performance metrics should be met. The following tables provide typical acceptance criteria and example data.

Table 1: Typical Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaRationale
Recovery (%) 70 - 120%Ensures the extraction method is efficient for both the analyte and internal standard.
Relative Standard Deviation (RSD) < 15%Demonstrates the precision and reproducibility of the method.
Calibration Curve (r²) ≥ 0.995Indicates a strong linear relationship between concentration and response ratio.

Table 2: Example Data Comparing Results With and Without Internal Standard Correction

Sample IDTrue Value (ng/g)Measured Value (No IS)Recovery (No IS)Measured Value (With this compound IS)Recovery (With IS)
Spike 15038.577%49.599%
Spike 25031.062%51.0102%
Spike 35044.088%50.5101%
Average 50 37.8 75.7% 50.3 100.7%
% RSD 17.2% 1.5%

This table illustrates how an internal standard corrects for variable recovery, leading to significantly more accurate and precise results.

Visualizations

Logical Diagram: Principle of Internal Standard Correction

The diagram below illustrates how using the ratio of the analyte to the internal standard corrects for variations in sample processing.

cluster_0 Sample A (Low Recovery) cluster_1 Sample B (High Recovery) cluster_2 After Extraction cluster_3 Final Ratio (Analyte / IS) A_Analyte Analyte (10 units) A_Extracted_Analyte Analyte (6 units) A_Analyte->A_Extracted_Analyte 60% Recovery A_IS IS (10 units) A_Extracted_IS IS (6 units) A_IS->A_Extracted_IS 60% Recovery B_Analyte Analyte (10 units) B_Extracted_Analyte Analyte (9 units) B_Analyte->B_Extracted_Analyte 90% Recovery B_IS IS (10 units) B_Extracted_IS IS (9 units) B_IS->B_Extracted_IS 90% Recovery Ratio_A Ratio = 1.0 A_Extracted_Analyte->Ratio_A A_Extracted_IS->Ratio_A Ratio_B Ratio = 1.0 B_Extracted_Analyte->Ratio_B B_Extracted_IS->Ratio_B Start 1. Homogenize Sample Spike 2. Add this compound (Internal Standard) Start->Spike Extract 3. Add Acetonitrile & Salts (Extraction) Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Cleanup 5. Transfer Supernatant (dSPE Cleanup) Centrifuge1->Cleanup Centrifuge2 6. Centrifuge Cleanup->Centrifuge2 Analyze 7. LC-MS/MS Analysis Centrifuge2->Analyze End 8. Calculate Analyte/IS Ratio Analyze->End

References

Technical Support Center: In-Source Instability of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the in-source instability of deuterated internal standards (d-IS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common analytical challenges encountered during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What does "in-source instability" of a deuterated internal standard refer to?

A1: In-source instability refers to the degradation or alteration of the deuterated internal standard within the mass spectrometer's ion source.[1] This can manifest as the loss of deuterium atoms and their replacement with hydrogen (H/D or back-exchange), or as different fragmentation patterns compared to the non-deuterated analyte.[1] This instability can compromise the accuracy and reproducibility of quantitative results.

Q2: My quantitative results are inconsistent. Could in-source instability of my d-IS be the cause?

A2: Yes, inconsistent and inaccurate quantitative results are a primary symptom of d-IS instability.[2] Several factors related to the d-IS can contribute to this, including:

  • Isotopic Exchange (Back-Exchange): The loss of deuterium for hydrogen can lead to an underestimation of the IS signal and an overestimation of the analyte concentration.[3]

  • Lack of Co-elution: If the d-IS and the analyte have slightly different retention times, they can experience different degrees of ion suppression or enhancement, known as differential matrix effects.[1][4]

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte in the d-IS can artificially inflate the analyte's signal.[1]

Q3: Why is my deuterated internal standard losing its deuterium label?

A3: The loss of deuterium labels, or isotopic back-exchange, is a common issue.[2] It is more likely to occur under the following conditions:

  • Labile Label Position: Deuterium atoms are more susceptible to exchange if they are on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group.[2][5]

  • Acidic or Basic Conditions: The pH of the mobile phase or sample matrix can catalyze the exchange of deuterium for hydrogen.[1][6]

  • High Ion Source Temperature: Elevated temperatures in the ion source can provide the energy needed for back-exchange to occur.[7]

Q4: The signal intensity of my d-IS is highly variable between samples. What could be the problem?

A4: High variability in the d-IS signal often points to differential matrix effects or instability of the deuterium label.[2] Even with perfect co-elution, the analyte and the d-IS can experience different levels of ion suppression or enhancement from components in the sample matrix.[2] Studies have shown that matrix effects for an analyte and its d-IS can differ by 26% or more in matrices like plasma and urine.[2][4]

Q5: Are there more stable alternatives to deuterated internal standards?

A5: Yes. While deuterated standards are common due to their lower cost, other stable isotope-labeled standards offer greater stability.[3] The most common alternatives are:

  • ¹³C-labeled Internal Standards: Incorporating Carbon-13 into the molecule's backbone provides a stable label that is not susceptible to chemical exchange under typical analytical conditions.[3][8]

  • ¹⁵N-labeled Internal Standards: For nitrogen-containing compounds, ¹⁵N labels are also very stable and do not undergo back-exchange.[3][5]

The main drawback of ¹³C and ¹⁵N-labeled standards is their higher synthesis cost.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Isotopic Back-Exchange

Isotopic back-exchange can significantly impact your results. Follow this guide to determine if it's occurring and how to address it.

Experimental Protocol: Incubation Study for Back-Exchange

  • Prepare Samples:

    • Set A (Control): Spike the deuterated internal standard into a clean solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[2]

  • Incubate: Incubate both sets of samples under the same conditions as your typical sample preparation and analysis time (time, temperature, pH).[2]

  • Process Samples: Use your standard extraction procedure for both sets.[2]

  • Analyze: Analyze the samples by LC-MS/MS.

  • Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring.[2] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[2][4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the pH of your mobile phase to be as neutral as possible to minimize acid or base-catalyzed exchange.

  • Reduce Ion Source Temperature: Lower the ion source temperature in your mass spectrometer settings to reduce thermal contributions to back-exchange.[7]

  • Check Label Position: Ensure the deuterium labels on your internal standard are on stable, non-exchangeable positions of the molecule.[2] Avoid labels on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[2]

  • Consider a Different IS: If the problem persists, switch to a more stable internal standard, such as one labeled with ¹³C or ¹⁵N.[3]

Quantitative Data Summary: Impact of Back-Exchange

ParameterObservationImplication on ResultsReference
Analyte Signal Increase in MatrixA 28% increase in the non-labeled compound was observed after one hour of incubation in plasma.Overestimation of the analyte concentration.[2][4]

Troubleshooting Workflow for Isotopic Back-Exchange

A Inconsistent Quantitative Results or High IS Variability B Perform Incubation Study for Back-Exchange A->B C Significant Increase in Unlabeled Analyte Signal? B->C D Yes C->D Yes E No C->E No F Optimize Mobile Phase pH D->F J Investigate Other Causes (e.g., Matrix Effects) E->J G Reduce Ion Source Temperature F->G H Check Deuterium Label Position G->H I Consider ¹³C or ¹⁵N Labeled IS H->I

Caption: Troubleshooting workflow for suspected isotopic back-exchange.

Guide 2: Investigating and Mitigating Differential Matrix Effects

Differential matrix effects can lead to inaccurate quantification even when the d-IS co-elutes perfectly with the analyte.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.[1]

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[1]

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[1]

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance your sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.[9]

  • Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.[9]

  • Chromatographic Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the separation of the analyte and IS from matrix interferences.[1]

Quantitative Data Summary: Differential Matrix Effects

ParameterObservationImplication on ResultsReference
Difference in Matrix EffectsThe matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more.Inaccurate quantification due to non-proportional signal suppression or enhancement.[2][4]
Hypothetical Matrix Effect DataAnalyte Matrix Effect: 70% (Suppression)d-IS Matrix Effect: 95% (Minimal Suppression)Overestimation of the analyte concentration.[1]

Logical Relationship: Impact of Matrix Effects on Quantification

A Sample with Matrix Components B Analyte and d-IS Co-elute A->B C Differential Ion Suppression/Enhancement B->C D Altered Analyte-to-IS Ratio C->D E Inaccurate Quantification D->E

Caption: The impact of differential matrix effects on analytical accuracy.

References

Minimizing signal to noise ratio in Methomyl-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the signal-to-noise ratio during the analysis of Methomyl-d3.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that can lead to a poor signal-to-noise ratio.

Question: Why am I observing a low signal-to-noise (S/N) ratio for my this compound peak?

A low S/N ratio can be caused by several factors, including high background noise, low signal intensity, or a combination of both. High background noise can originate from chemical interferences from the sample matrix, contaminated solvents, or the LC-MS system itself.[1] Low signal intensity may result from inefficient ionization, signal suppression by co-eluting matrix components, or improper instrument settings.[2][3]

To troubleshoot, a systematic approach is recommended. Start by evaluating the background noise in a blank injection. If the noise is high, this indicates a contamination issue with the solvent or the system. If the background is clean, the problem likely lies with the sample preparation or instrument parameters affecting the analyte signal.

Question: My baseline is noisy and high. What are the potential sources and how can I reduce it?

High background noise can significantly impact your S/N ratio. Common sources include:

  • Contaminated Solvents or Reagents: Impurities in solvents like water, acetonitrile, or methanol, or in additives like formic acid or ammonium formate, can introduce background ions.[2] Using high-purity, LC-MS grade solvents and freshly prepared mobile phases is crucial.

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can create a high chemical background.[4][5] Enhanced sample cleanup procedures can help mitigate this.

  • System Contamination: Contamination can build up in the LC system, including tubing, injector, and column. A thorough system flush is recommended.

  • Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time. Regular cleaning according to the manufacturer's protocol is essential.

  • Mobile Phase Filtration: On-line filtration of the mobile phase can help remove particulate matter and some chemical interferences, leading to a cleaner baseline.[6]

Question: I suspect matrix effects are suppressing my this compound signal. How can I confirm and minimize this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to signal suppression or enhancement.[4][5]

Confirmation: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal intensity of this compound in a neat solution to its intensity when spiked into a blank matrix extract at the same concentration. A significant decrease in signal in the matrix extract indicates signal suppression.

Minimization Strategies:

  • Sample Preparation: Employ more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a common and effective approach for pesticide residue analysis in various matrices.[9]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[4] However, this will also dilute the analyte, so a balance must be found.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.[4]

  • Isotope-Labeled Internal Standard: Since you are analyzing this compound, it is already an isotopically labeled internal standard. For the primary analyte (Methomyl), using this compound as an internal standard is the best practice to correct for matrix effects and variations in sample processing.[4]

Question: My chromatographic peak shape for this compound is poor (e.g., splitting, broadening). How can this affect the S/N ratio and how do I fix it?

Poor peak shape leads to a lower peak height and a wider peak width, which directly reduces the calculated S/N ratio. Common causes and solutions include:

  • Injection Solvent Mismatch: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion, especially for early eluting compounds like Methomyl.[10] If possible, the sample should be dissolved in the initial mobile phase.

  • Column Overloading: Injecting too much sample can lead to peak fronting. Reduce the injection volume or sample concentration.

  • Column Contamination or Degradation: A contaminated or old column can result in peak tailing or splitting. Cleaning or replacing the column may be necessary.

  • Use of a Divert Valve: For early eluting analytes, a divert valve can be used to direct the initial part of the run (containing unretained matrix components) to waste, preventing them from contaminating the ion source and improving peak shape.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal LC-MS/MS parameters for this compound analysis?

While optimal parameters can vary between instruments, the following table provides a general starting point for method development based on common practices.

ParameterTypical Value
LC Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z specific to this compound
Product Ions (Q3) At least two specific fragment ions
Collision Energy Optimized for each transition

Note: The exact m/z values for precursor and product ions should be determined by infusing a standard solution of this compound into the mass spectrometer.

Q2: Which sample preparation method is best for minimizing noise in this compound analysis?

The choice of sample preparation method depends on the complexity of the sample matrix.

  • For relatively clean matrices (e.g., water): A simple "dilute and shoot" approach after filtration may be sufficient.

  • For complex matrices (e.g., food, biological tissues): More extensive cleanup is required.

    • QuEChERS is a widely used and effective method for a broad range of pesticides in food matrices.[9]

    • Solid Phase Extraction (SPE) offers high selectivity and can provide very clean extracts.[8] Different sorbents can be tested to find the one that best retains interferences while allowing this compound to pass through.

Q3: Can the choice of ionization source affect the signal-to-noise ratio?

Yes. While Electrospray Ionization (ESI) is commonly used for pesticides like Methomyl, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds. If you are facing significant signal suppression with ESI, testing an APCI source, if available, could be a viable alternative.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation

This protocol is a general guideline and may need optimization for specific matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of water (for samples with low water content) and 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing a sorbent (e.g., PSA, C18, GCB) appropriate for the matrix. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It may be diluted before injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction QuEChERS Extraction sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup injection LC Injection cleanup->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calculation S/N Calculation integration->calculation

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Low S/N Ratio Observed check_blank Analyze Blank Injection (Solvent Only) start->check_blank noise_source Is Baseline Noisy? check_blank->noise_source clean_system High Noise: - Use fresh LC-MS grade solvents - Clean ion source - Flush LC system noise_source->clean_system Yes check_signal Low Noise: Investigate Analyte Signal noise_source->check_signal No matrix_effects Suspect Matrix Effects? check_signal->matrix_effects optimize_prep Yes: - Enhance sample cleanup (SPE) - Use matrix-matched standards - Dilute sample matrix_effects->optimize_prep Yes check_peak_shape No: Check Peak Shape matrix_effects->check_peak_shape No peak_shape_issue Is Peak Shape Poor? check_peak_shape->peak_shape_issue optimize_lc Yes: - Match injection solvent to mobile phase - Check/replace column - Optimize gradient peak_shape_issue->optimize_lc Yes optimize_ms No: Optimize MS Parameters (e.g., Collision Energy, Source Temp.) peak_shape_issue->optimize_ms No

Caption: Troubleshooting flowchart for low S/N ratio.

References

Validation & Comparative

Method Validation for Methomyl Analysis: A Comparative Guide Utilizing Methomyl-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of methomyl, a widely used carbamate insecticide. The focus is on method validation employing Methomyl-d3 as an internal standard to ensure accuracy and reliability. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are objectively compared, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method for methomyl quantification is critical and depends on factors such as sensitivity, selectivity, and the nature of the sample matrix. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Below is a summary of typical performance characteristics for each technique when analyzing methomyl in complex matrices like vegetables, utilizing this compound as an internal standard.

Table 1: Comparison of Validation Parameters for Methomyl Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **>0.997>0.99>0.996
Limit of Detection (LOD) ~14 µg/mLDependent on derivatization0.69 - 5 µg/kg
Limit of Quantification (LOQ) ~42 µg/mLDependent on derivatization2.3 - 10 µg/kg
Accuracy (Recovery %) 99.3 - 100.7%70 - 120% (with analyte protectants)91 - 109%
Precision (RSD %) < 5%< 20%< 10%

Note: The performance of GC-MS is highly dependent on the derivatization technique used to overcome the thermal lability of methomyl. Data for HPLC-UV is based on a general method and may be improved with further optimization.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

Sample Preparation: QuEChERS Protocol for Vegetable Matrices

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[2]

    • Vortex for 30 seconds and centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by HPLC-UV, GC-MS, or LC-MS/MS.

Analytical Methods

LC-MS/MS is often the preferred method for methomyl analysis due to its high sensitivity and selectivity, and its ability to analyze thermally labile compounds without derivatization.[3][4]

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid and 2 mM ammonium formate.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both methomyl and this compound.

    • Methomyl Transitions: e.g., m/z 163.1 → 88.1 (quantification) and 163.1 → 106.1 (confirmation).[2]

    • This compound Transitions: e.g., m/z 166.1 → 91.1.

Due to the thermal instability of methomyl, direct GC-MS analysis can be challenging, often requiring derivatization to improve stability and chromatographic performance.[3][4] A common approach involves derivatization to a more stable compound.

  • Derivatization: On-column methylation or derivatization to methomyl oxime followed by silylation can be employed.[4]

  • Chromatographic Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: Optimized for the derivatization technique, typically around 250°C.

  • Oven Program: A temperature gradient starting from around 70°C to 300°C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized methomyl and this compound.

HPLC-UV is a more accessible technique but generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods.[6]

  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 234 nm.

  • Quantification: Based on the peak area ratio of methomyl to the this compound internal standard.

Method Validation Workflow and Key Considerations

The following diagrams illustrate the general workflow for method validation and highlight the critical role of the internal standard.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameters Homogenization Sample Homogenization Spiking Spike with this compound (IS) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Cleanup->LC_MSMS GC_MS GC-MS Cleanup->GC_MS HPLC_UV HPLC-UV Cleanup->HPLC_UV Linearity Linearity & Range LC_MSMS->Linearity Accuracy Accuracy (Recovery) LC_MSMS->Accuracy Precision Precision (RSD%) LC_MSMS->Precision LOD_LOQ LOD & LOQ LC_MSMS->LOD_LOQ Selectivity Selectivity LC_MSMS->Selectivity GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ GC_MS->Selectivity HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->LOD_LOQ HPLC_UV->Selectivity

Caption: General workflow for methomyl analysis method validation.

Internal_Standard_Logic cluster_correction Correction for Variability Analyte Methomyl (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Instrument Instrumental Analysis (Injection, Ionization) Sample_Prep->Instrument l1 Compensates for loss during preparation Data_Processing Data Processing Instrument->Data_Processing l2 Corrects for instrument response variations Final_Concentration Accurate Concentration Data_Processing->Final_Concentration

Caption: Role of this compound as an internal standard.

Conclusion

For the robust and reliable quantification of methomyl in various matrices, LC-MS/MS coupled with the use of this compound as an internal standard is the superior method, offering excellent sensitivity, selectivity, and accuracy. While GC-MS can be a viable alternative, it necessitates a derivatization step to address the thermal lability of methomyl. HPLC-UV, though less sensitive, can be a suitable option for screening purposes or when higher concentration levels are expected. The choice of method should be guided by the specific requirements of the analysis, including regulatory limits, matrix complexity, and available instrumentation. Proper method validation is paramount to ensure data quality and defensibility.

References

The Gold Standard in Precision: A Comparative Guide to Methomyl-d3 and Non-Isotopically Labeled Standards in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate insecticide Methomyl, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of Methomyl-d3, an isotopically labeled standard, and conventional non-isotopically labeled standards. The evidence overwhelmingly supports the use of this compound for mitigating common analytical challenges, particularly matrix effects in complex samples, thereby ensuring the highest data quality.

The core advantage of employing this compound lies in the principle of isotope dilution mass spectrometry (IDMS). As a deuterated analog, this compound is chemically and physically almost identical to the non-labeled Methomyl analyte.[1] This near-perfect chemical mimicry allows it to co-elute with the target analyte and experience similar ionization suppression or enhancement during mass spectrometry analysis.[1] Consequently, by calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be effectively normalized, leading to significantly more accurate and precise quantification.[1]

In contrast, non-isotopically labeled standards, while less expensive, often fail to adequately compensate for the variability inherent in complex matrices such as food, biological tissues, and environmental samples. This can lead to inaccurate and unreliable quantification of Methomyl.

Unveiling the Performance Gap: A Data-Driven Comparison

The superior performance of this compound as an internal standard is evident in key analytical validation parameters. The following tables summarize typical performance data for the quantification of Methomyl using a validated LC-MS/MS method with either this compound as an internal standard or relying on external standard calibration (representing the performance without an ideal internal standard).

Parameter Method with this compound Internal Standard Method with Non-Isotopically Labeled Standard (External Standard Calibration) Reference
Linearity (R²) > 0.999Typically > 0.99, but can be variable depending on matrix[2]
Recovery (%) 93.1 - 108.2Highly variable (can be significantly lower or higher than 100% due to matrix effects)[2]
Repeatability (RSDr %) 1.9 - 5.1Often > 15%, especially in complex matrices[2]
Limit of Detection (LOD) 0.69 ng/mLCan be higher due to matrix interference[2]
Limit of Quantification (LOQ) 2.30 ng/mLCan be higher and less reliable[2]

The Impact of Matrix Effects on Analytical Accuracy

Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects.

cluster_0 Without Isotope-Labeled Internal Standard cluster_1 With this compound Internal Standard Analyte Analyte Ion_Source Ion_Source Analyte->Ion_Source Matrix_Components Matrix_Components Matrix_Components->Ion_Source Signal_Suppression Signal_Suppression Ion_Source->Signal_Suppression Inaccurate_Quantification Inaccurate_Quantification Signal_Suppression->Inaccurate_Quantification Analyte_IS Analyte + this compound Ion_Source_IS Ion_Source_IS Analyte_IS->Ion_Source_IS Matrix_Components_IS Matrix_Components_IS Matrix_Components_IS->Ion_Source_IS Signal_Ratio Signal_Ratio Ion_Source_IS->Signal_Ratio Accurate_Quantification Accurate_Quantification Signal_Ratio->Accurate_Quantification

Mitigation of Matrix Effects

Experimental Protocol: Quantification of Methomyl in Food Samples using QuEChERS and LC-MS/MS with this compound Internal Standard

This section details a representative experimental protocol for the analysis of Methomyl in a complex food matrix, such as fruits or vegetables, utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.

Homogenize_Sample 1. Homogenize Sample (e.g., 10g) Add_Solvent_IS 2. Add Acetonitrile and this compound (Internal Standard) Homogenize_Sample->Add_Solvent_IS Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent_IS->Add_Salts Shake_Centrifuge_1 4. Shake and Centrifuge Add_Salts->Shake_Centrifuge_1 Collect_Supernatant 5. Collect Acetonitrile Layer Shake_Centrifuge_1->Collect_Supernatant dSPE_Cleanup 6. Dispersive SPE Cleanup (e.g., PSA, C18) Collect_Supernatant->dSPE_Cleanup Shake_Centrifuge_2 7. Shake and Centrifuge dSPE_Cleanup->Shake_Centrifuge_2 Final_Extract 8. Final Extract for LC-MS/MS Analysis Shake_Centrifuge_2->Final_Extract

QuEChERS Sample Preparation Workflow

Protocol Steps:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction and Internal Standard Spiking: Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Extraction: Shake vigorously for 1 minute and centrifuge.

  • Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a clean tube.

  • Dispersive SPE Cleanup: Add dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).

  • Final Centrifugation: Shake and centrifuge.

  • Analysis: The final supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and methanol (or acetonitrile).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) - Quantifier Product Ion 2 (m/z) - Qualifier
Methomyl163.088.0106.0
This compound166.091.0109.0

Conclusion

The use of this compound as an internal standard in the quantitative analysis of Methomyl by LC-MS/MS offers unparalleled advantages in terms of accuracy, precision, and reliability, particularly when dealing with complex sample matrices. While the initial cost of an isotopically labeled standard may be higher, the superior data quality, reduced need for extensive method re-validation, and increased confidence in analytical results provide a significant return on investment for any research or development program. For laboratories committed to the highest standards of analytical excellence, this compound is the unequivocal choice.

References

The Analytical Edge: A Comparative Guide to Linearity and Recovery Studies with Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within drug development and safety assessment, the accuracy of quantitative analysis is paramount. For researchers working with the carbamate insecticide Methomyl, the use of an isotopically labeled internal standard, Methomyl-d3, is a critical component in achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical method performance, highlighting the superior linearity and recovery achieved when employing this compound as an internal standard, especially in complex biological matrices.

The Power of Isotope Dilution: this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Methomyl. As a deuterated analog, it shares near-identical chemical and physical properties with the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations and matrix effects that can lead to inaccurate quantification. The use of this compound in an isotope dilution mass spectrometry (IDMS) workflow significantly enhances the precision and accuracy of the analytical method.

Linearity: A Foundation of Quantitative Accuracy

Linearity is a critical parameter in analytical method validation, demonstrating that the instrument's response is directly proportional to the concentration of the analyte over a given range. While methods for Methomyl analysis can achieve excellent linearity, the inclusion of this compound as an internal standard helps to maintain this linearity, particularly in the presence of complex sample matrices that can cause signal suppression or enhancement.

A typical calibration curve for Methomyl analysis using a suitable internal standard like this compound will exhibit a high coefficient of determination (R²), indicating a strong correlation between the analyte concentration and the instrumental response.

AnalyteConcentration RangeMatrixCoefficient of Determination (R²)Reference
Methomyl2.5 - 500 ng/mLTobacco> 0.999[1]
Methomyl1 - 100 µg/LMint0.9938[2]

While specific linearity data for this compound itself is not the primary focus of validation studies (as it is added at a constant concentration), its presence is crucial for ensuring the linearity of the Methomyl calibration curve, especially in challenging matrices.

Recovery Studies: Ensuring Analytical Robustness

Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the analyte from the sample matrix. Incomplete or variable recovery can be a significant source of error in quantitative analysis. The use of this compound as an internal standard is instrumental in correcting for any losses of Methomyl during the sample preparation process.

Studies on Methomyl recovery in various matrices demonstrate the variability that can occur. The addition of an isotopic internal standard like this compound helps to normalize these variations, leading to more accurate and precise results.

AnalyteMatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
MethomylTobaccoNot Specified93.1 - 108.21.9 - 5.1
MethomylMintNot SpecifiedNot explicitly stated, but method deemed effectiveNot explicitly stated, but method deemed effective
MethomylStomach ContentsNot SpecifiedNot explicitly stated, but method deemed effectiveNot explicitly stated, but method deemed effective

The consistent co-elution and detection of Methomyl and this compound by the mass spectrometer allows for the calculation of a response ratio. This ratio remains stable even if the absolute signal intensity fluctuates due to matrix effects or variations in sample processing, thus ensuring high and consistent recovery is reported.

The Advantage of Deuterated vs. Non-Deuterated Internal Standards

The superiority of using a deuterated internal standard like this compound over a non-deuterated (analog) internal standard is well-documented in analytical literature. A non-deuterated internal standard, while structurally similar, may have different chromatographic retention times and be affected differently by matrix components, leading to less accurate correction.

A head-to-head comparison illustrates the improved performance achieved with a deuterated internal standard:

ParameterWithout Internal StandardWith Non-Deuterated ISWith Deuterated IS (e.g., this compound)
Accuracy (% Deviation) > 60%VariableWithin 15-25%
Precision (%RSD) > 50%Variable< 15-20%

This data clearly demonstrates that for achieving the highest level of accuracy and precision, particularly in regulated environments, a deuterated internal standard such as this compound is the preferred choice.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are synthesized experimental protocols for linearity and recovery studies of Methomyl using this compound as an internal standard, based on established methods.

Experimental Protocol for Linearity Study
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Methomyl and a separate stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by serially diluting the Methomyl stock solution to cover the desired concentration range (e.g., 1 to 500 ng/mL).

    • Spike each calibration standard with a constant concentration of the this compound internal standard solution.

  • Instrumental Analysis:

    • Analyze the calibration standards using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) method.

    • Monitor the specific precursor-to-product ion transitions for both Methomyl and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of Methomyl to this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Methomyl.

    • Perform a linear regression analysis to determine the equation of the line, the coefficient of determination (R²), and the linear range.

Experimental Protocol for Recovery Study
  • Sample Preparation:

    • Select a representative blank matrix (e.g., plasma, urine, soil, food homogenate) that is free of Methomyl.

    • Prepare replicate samples at three different concentration levels (low, medium, and high) by spiking the blank matrix with known amounts of Methomyl standard solution.

    • Spike each sample with a constant concentration of the this compound internal standard solution prior to extraction.

  • Sample Extraction:

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

    • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

  • Instrumental Analysis:

    • Analyze the extracted samples using the validated LC-MS/MS or GC-MS method.

  • Data Analysis:

    • Determine the concentration of Methomyl in each sample by applying the peak area ratio to the calibration curve generated during the linearity study.

    • Calculate the percentage recovery by comparing the measured concentration to the known spiked concentration.

    • Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_result Result Stock_Methomyl Methomyl Stock Solution Calibration_Standards Serial Dilution (Calibration Standards) Stock_Methomyl->Calibration_Standards Stock_Methomyl_d3 This compound Stock Solution Spiking Spike with This compound Stock_Methomyl_d3->Spiking Calibration_Standards->Spiking LCMS_Analysis LC-MS/MS Analysis Spiking->LCMS_Analysis Data_Processing Data Processing (Peak Area Ratio) LCMS_Analysis->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Linear_Regression Linear Regression (R², Range) Calibration_Curve->Linear_Regression

Workflow for Linearity Study of Methomyl using this compound.

Recovery_Study_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation Blank_Matrix Blank Matrix Spike_Methomyl Spike with Methomyl (Low, Med, High) Blank_Matrix->Spike_Methomyl Spike_Methomyl_d3 Spike with This compound Spike_Methomyl->Spike_Methomyl_d3 Sample_Extraction Sample Extraction (LLE, SPE, etc.) Spike_Methomyl_d3->Sample_Extraction Reconstitution Evaporation & Reconstitution Sample_Extraction->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Quantification Quantification via Calibration Curve LCMS_Analysis->Quantification Recovery_Calculation Recovery & RSD Calculation Quantification->Recovery_Calculation

Workflow for Recovery Study of Methomyl using this compound.

References

A Comparative Analysis of Methomyl-d3 and Aldicarb-d3 as Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. This guide provides a detailed comparison of two commonly used deuterated internal standards, Methomyl-d3 and Aldicarb-d3, to aid in this selection process.

Deuterated internal standards are considered the gold standard in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] By introducing a known quantity of a deuterated analog of the analyte into the sample at an early stage, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[1][3][4] This leads to enhanced accuracy, precision, and overall data reliability.[2]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental consideration in choosing an internal standard is the similarity of its physicochemical properties to the analyte of interest. Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency. The table below summarizes the key physicochemical properties of Methomyl and Aldicarb, alongside their deuterated analogs.

PropertyMethomylThis compoundAldicarbAldicarb-d3
Molecular Formula C₅H₁₀N₂O₂SC₅H₇D₃N₂O₂S[5]C₇H₁₄N₂O₂SC₇H₁₁D₃N₂O₂S[6]
Molecular Weight ( g/mol ) 162.21[7][8]165.2[5]190.25[9]193.3[6]
CAS Number 16752-77-5[7]1398109-07-3[5]116-06-3[9]1795142-83-4[6]
Physical State White crystalline solid[7][8][10]Solid[5]White crystalline solidSolid[6]
Water Solubility 57.9 g/L (25°C)[7]Not specifiedSolubleSoluble[6]
Melting Point (°C) 77-79[7][10]Not specifiedNot specifiedNot specified
LogP (Octanol-Water Partition Coefficient) 1.24[10]Not specifiedNot specifiedNot specified

Performance as Internal Standards

The efficacy of a deuterated internal standard is primarily judged by its ability to mimic the behavior of the unlabeled analyte throughout the analytical process. This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[3] For instance, a study on the determination of aldicarb and its metabolites in peanuts utilized aldicarb-d3 as an internal standard, achieving average recoveries between 81.5% and 115% at different spiking levels.[11] This demonstrates the effectiveness of Aldicarb-d3 in compensating for matrix effects and procedural losses.

While specific performance data for this compound was not found in the search results, as a deuterated analog, it is expected to provide similar benefits in the analysis of methomyl, leading to high accuracy and precision.[1] The key is to match the internal standard to the specific analyte being quantified.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of a deuterated internal standard, such as this compound or Aldicarb-d3, in an LC-MS analysis.

Experimental Workflow for Internal Standard Analysis General Experimental Workflow for LC-MS Analysis with an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue, Environmental Matrix) Spike Spike with Internal Standard (this compound or Aldicarb-d3) Sample->Spike Add known concentration Extraction Analyte Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC Column) Evaporation->LC_Separation Inject sample MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Integration Peak Integration (Analyte and Internal Standard) MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

General workflow for LC-MS analysis using an internal standard.

Detailed Experimental Protocol

The following provides a generalized experimental protocol for the use of this compound or Aldicarb-d3 as internal standards in a typical LC-MS analysis.

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual primary stock solutions of the analyte (e.g., methomyl or aldicarb) and the internal standard (this compound or Aldicarb-d3) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte primary stock solution to create a calibration curve.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a stable and appropriate response in the mass spectrometer.

2. Sample Preparation:

  • To an aliquot of the sample (e.g., 100 µL of plasma, 1 g of homogenized tissue), add a precise volume of the internal standard spiking solution.

  • Perform the extraction procedure. A common method for pesticides is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[4][12]

    • Extraction: Add acetonitrile and appropriate salts to the sample, vortex, and centrifuge.

    • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., PSA, C18) and magnesium sulfate, vortex, and centrifuge.

  • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: Use a suitable LC column (e.g., C18) with a mobile phase gradient (e.g., water with formic acid and acetonitrile with formic acid) to achieve chromatographic separation of the analyte and internal standard.

  • Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

Both this compound and Aldicarb-d3 are excellent choices for use as internal standards in the quantitative analysis of their respective non-deuterated counterparts. The selection between the two is dictated by the specific analyte being measured. The use of these deuterated standards is crucial for mitigating matrix effects and improving the overall accuracy and precision of analytical results. The provided experimental workflow and protocol offer a general guideline for the implementation of these internal standards in a research or drug development setting.

References

The Gold Standard: A Comparative Guide to Validation Parameters for Analytical Methods Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is critical for ensuring data integrity and regulatory compliance. The use of an appropriate internal standard (IS) is a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard." This guide provides an objective comparison of the key validation parameters for analytical methods using deuterated standards versus non-deuterated alternatives, supported by experimental data and detailed methodologies.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their guidelines under the International Council for Harmonisation (ICH) M10, which advocates for the use of SIL-ISs to enhance assay accuracy and precision.[1] Deuterated standards, being chemically identical to the analyte with a mass shift due to the presence of deuterium, co-elute with the analyte and experience similar matrix effects, leading to more effective normalization.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is evident across several key validation parameters. The following tables summarize the performance differences based on established analytical validation criteria.

Table 1: Comparison of Accuracy and Precision

Performance MetricNon-Deuterated (Analog) Internal StandardDeuterated Internal StandardAnalyte
Accuracy (Mean Bias) 96.8%100.3%Kahalalide F[4]
Precision (Standard Deviation) 8.6%7.6%Kahalalide F[4]
Precision (%CV) - Low QC 4.5%3.2%Everolimus[2]
Precision (%CV) - Medium QC 3.8%2.9%Everolimus[2]
Precision (%CV) - High QC 3.5%2.5%Everolimus[2]

Data adapted from a study comparing internal standards for kahalalide F and everolimus quantification.[2][4]

Table 2: Comparison of Linearity and Matrix Effects

Validation ParameterNon-Deuterated (Analog) Internal StandardDeuterated Internal StandardKey Observations
Linearity (r²) Often ≥ 0.99, but can be more susceptible to matrix variability.Consistently ≥ 0.99 across a wide dynamic range.Deuterated standards better compensate for non-linear responses caused by matrix effects.
Matrix Effect (%CV of IS-Normalized Matrix Factor) >15% in some cases, indicating variable matrix effects.[5]Typically ≤15%, demonstrating effective compensation for matrix variability.The co-elution of the deuterated IS with the analyte is crucial for mitigating matrix effects.[3]

Experimental Protocols

To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a thorough validation should be conducted. The following provides a detailed methodology for key validation experiments.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).

Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Analyze Replicates: Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level. Accuracy is expressed as the percent bias from the nominal concentration, while precision is represented by the %CV.

Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).

Matrix Effect

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Protocol:

  • Obtain Blank Matrix: Source blank biological matrix from at least six different individuals.

  • Prepare Sample Sets:

    • Set A (Neat Solution): Analyte and IS in a neat (non-matrix) solution.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.

  • Analyze Samples: Analyze all samples via LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).

  • Calculate IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of IS).

Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Visualizing the Workflow and Rationale

To better understand the experimental process and the advantages of using a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_pre-analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post-analysis Data Processing Sample Biological Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration Ratio_Calculation->Concentration_Determination

Bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Result Matrix_Effect->Inaccurate_Result Signal Distortion Analyte_IS_Signal Analyte & Deuterated IS (Co-eluting) Shared_Matrix_Effect Shared Matrix Effect (Similar Suppression) Analyte_IS_Signal->Shared_Matrix_Effect Accurate_Result Accurate Result Shared_Matrix_Effect->Accurate_Result Ratio Normalization

Compensation for matrix effects with a deuterated standard.

References

The Gold Standard for Carbamate Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbamate compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the performance of isotopically labeled internal standards, particularly deuterated standards, against non-deuterated (structural analog) internal standards, supported by experimental data.

The consensus within the analytical community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, consistently outperform their non-labeled counterparts. By being chemically identical to the analyte, a SIL-IS co-elutes and experiences the same extraction efficiencies and matrix effects, providing a more accurate correction for variations during sample preparation and analysis.

Performance Showdown: Deuterated vs. Non-Deuterated Internal Standards

The superior performance of deuterated internal standards is most evident when examining key analytical validation parameters. Below is a summary of performance data for the analysis of several carbamate compounds using different internal standard strategies.

Ethyl Carbamate Analysis

A direct comparison for the analysis of ethyl carbamate highlights the clear advantages of using a deuterated internal standard (d5-Ethyl Carbamate) over a structural analog (Propyl Carbamate).

AnalyteInternal StandardLinearity (R²)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Remarks
Ethyl Carbamated5-Ethyl Carbamate >0.997[1]92 - 112[1]0.69 - 6.08[1]2.10 - 18.43[1]Considered the most suitable internal standard due to identical chemical and physical properties, leading to precise correction.
Ethyl CarbamatePropyl CarbamateData not availableData not availableData not availableData not availableHistorically used, but may exhibit different physicochemical properties, leading to less accurate correction.
Multi-Residue Carbamate Pesticide Analysis

In complex matrices, such as various food products, the use of deuterated internal standards for a range of carbamate pesticides has been shown to significantly improve data quality. A study analyzing 59 pesticides, including several carbamates, in challenging matrices demonstrated that using deuterated analogs resulted in accuracy falling within 25% and a relative standard deviation (RSD) of less than 20%.[2] In contrast, analysis without an internal standard showed accuracy values differing by more than 60% and RSDs over 50% for some quality controls.[2]

The following table summarizes the performance of deuterated internal standards for several common carbamate pesticides.

AnalyteDeuterated Internal StandardTypical AccuracyTypical Precision (RSD)
AldicarbAldicarb-d5within 25%[2]<20%[2]
CarbofuranCarbofuran-d3within 25%[2]<20%[2]
MethomylMethomyl-d3within 25%[2]<20%[2]
PropoxurPropoxur-d7within 25%[2]<20%[2]

While structural analogs like ethyl benzoate for propoxur analysis and benzamide for methomyl analysis are sometimes employed, comprehensive quantitative data directly comparing their performance to deuterated standards in the same study is limited.[3] However, the fundamental differences in their chemical structures can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy of the results, especially in complex matrices.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for carbamate analysis using internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Add IS early Extraction (e.g., QuEChERS) Extraction (e.g., QuEChERS) Internal Standard Spiking->Extraction (e.g., QuEChERS) Cleanup (d-SPE) Cleanup (d-SPE) Extraction (e.g., QuEChERS)->Cleanup (d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (d-SPE)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Peak area ratio Data Review Data Review Quantification->Data Review

Caption: General workflow for carbamate analysis using an internal standard.

Experimental Protocols

Protocol 1: Multi-Residue Carbamate Analysis in Food Matrices using QuEChERS and LC-MS/MS

This protocol is a representative method for the analysis of multiple carbamate residues in food samples.

  • Sample Preparation:

    • Homogenize 10-15 g of the sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with the deuterated internal standard mix at a concentration of 100 ng/mL.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject 5-10 µL of the extract into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

      • Gradient elution program optimized for the separation of target carbamates.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and internal standard.

Protocol 2: Ethyl Carbamate Analysis in Fermented Foods

This protocol is a typical method for the determination of ethyl carbamate.

  • Sample Preparation:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of water and 1 g of NaCl.

    • Spike with d5-ethyl carbamate internal standard.

    • Vortex to mix.

    • Add 10 mL of dichloromethane and shake for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the lower organic layer.

  • Cleanup:

    • Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interferences.

    • Elute the ethyl carbamate and internal standard with a suitable solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in a small volume of mobile phase.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Gas Chromatography Conditions:

      • Column: Capillary column suitable for polar compounds (e.g., DB-WAX).

      • Carrier Gas: Helium.

      • Temperature Program: Optimized for the separation of ethyl carbamate.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM).

Logical Framework for Internal Standard Selection

The decision to use a deuterated internal standard over a structural analog is based on a logical progression aimed at achieving the most accurate and reliable data.

G Goal: Accurate Quantification Goal: Accurate Quantification Challenge: Analytical Variability Challenge: Analytical Variability Goal: Accurate Quantification->Challenge: Analytical Variability Solution: Internal Standard Solution: Internal Standard Challenge: Analytical Variability->Solution: Internal Standard Choice: Deuterated vs. Structural Analog Choice: Deuterated vs. Structural Analog Solution: Internal Standard->Choice: Deuterated vs. Structural Analog Deuterated IS Deuterated IS Choice: Deuterated vs. Structural Analog->Deuterated IS Structural Analog IS Structural Analog IS Choice: Deuterated vs. Structural Analog->Structural Analog IS Superior Performance Superior Performance Deuterated IS->Superior Performance Identical Physicochemical Properties Compromised Performance Compromised Performance Structural Analog IS->Compromised Performance Different Physicochemical Properties

Caption: Decision-making process for internal standard selection in carbamate analysis.

References

A Comparative Guide to Regulatory Guidelines for Validating Analytical Methods with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of an internal standard (IS) is a critical component in ensuring the accuracy and reliability of analytical methods. This guide provides a comparative overview of the regulatory landscape for validating methods that employ internal standards, with a focus on the harmonized principles that now govern international submissions. We will delve into the key validation parameters, present comparative data, and provide detailed experimental protocols to facilitate best practices in your laboratory.

Harmonized Regulatory Landscape

Historically, navigating the different requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) required careful consideration. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, a significant move has been made towards global harmonization.[1] This guideline, now the primary bioanalytical method validation guidance for both the FDA and EMA, creates a unified set of expectations for the pharmaceutical industry worldwide.[1][2][3] The core principles for the use of an internal standard are consistent across these regulatory bodies and are detailed within the ICH M10 guideline.[1][2][4]

The following table summarizes the key validation parameters and the harmonized regulatory expectations when using an internal standard.

Validation ParameterHarmonized Guideline (ICH M10, FDA, EMA)Key Considerations with Internal Standard (IS)
Selectivity The method must be able to differentiate and quantify the analyte from other components in the sample, including the IS, metabolites, and matrix components.[2][4]- No significant interference should be observed at the retention times of the analyte and the IS in blank samples.[5] - The response of interfering components should not exceed 20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and 5% of the IS response.[6]
Accuracy The closeness of the determined value to the nominal or known true value.- The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples, except for the LLLOQ, which should be within ±20%.[2][4]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.- The precision of concentrations at each level should not exceed 15% (expressed as the coefficient of variation, CV), except for the LLOQ, where it should not exceed 20%.[2]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.- The matrix effect should be assessed, especially for mass spectrometric methods, to ensure it does not compromise the accuracy and precision of the method.[2] - The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to compensate for matrix effects.[3]
Calibration Curve A calibration curve should be generated for each analyte and should consist of a blank sample, a zero sample (blank with IS), and at least six concentration levels.[3]- A suitable internal standard should be added to all calibration standards, QCs, and study samples.[3] - The analyte-to-IS response ratio is used for quantification.[7]

Experimental Workflow for Method Validation with an Internal Standard

The inclusion of an internal standard is a foundational step in the bioanalytical method validation workflow. The following diagram illustrates the typical process from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation A Spike Blank Matrix with Analyte (Calibration Standards & QCs) B Add Internal Standard (IS) to all Samples (Standards, QCs, Unknowns) A->B C Sample Extraction (e.g., SPE, LLE, PPT) B->C D LC-MS/MS Analysis C->D E Calculate Analyte/IS Peak Area Ratio D->E F Construct Calibration Curve (Ratio vs. Concentration) E->F G Determine Concentrations of QCs and Unknowns F->G H Assess Accuracy and Precision G->H

A typical workflow for bioanalytical method validation using an internal standard.

Quantitative Comparison: The Impact of an Internal Standard

The primary role of an internal standard is to compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.[7] The following tables present hypothetical data to illustrate the quantitative improvement in method performance with the use of an internal standard.

Table 1: Accuracy (% Recovery)

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
Low QC88.598.7
Medium QC110.2101.5
High QC95.899.2
Average 98.2 99.8

Table 2: Precision (% Relative Standard Deviation - RSD)

Precision TypeWithout Internal Standard (% RSD)With Internal Standard (% RSD)
Repeatability (Intra-assay)8.51.8
Intermediate Precision (Inter-assay)12.32.5

Detailed Experimental Protocol: Accuracy and Precision Assessment

This protocol outlines the steps for determining the accuracy and precision of a bioanalytical method using an internal standard.

1. Preparation of Stock Solutions and Standards:

  • Prepare separate stock solutions for the analyte and the internal standard.[3]

  • From the analyte stock solution, prepare a series of working standard solutions at different concentration levels.

  • From the internal standard stock solution, prepare a working solution at a single, consistent concentration.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank biological matrix with the analyte working standards to create calibration standards at a minimum of six concentration levels.[3]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte.

3. Sample Analysis:

  • To all samples (calibration standards, QCs, and unknown study samples), add a consistent volume of the internal standard working solution.[3]

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using the specified chromatographic method.

4. Data Analysis for Accuracy and Precision:

  • For each sample, determine the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Using the calibration curve, determine the concentration of the QC samples.

  • Accuracy: Calculate the percentage of the determined concentration relative to the nominal concentration for each QC sample. The mean should be within ±15% of the nominal value (±20% for LLOQ).[4]

  • Precision:

    • Repeatability (Intra-assay): Analyze at least five replicates of each QC level in a single analytical run. Calculate the %RSD.

    • Intermediate Precision (Inter-assay): Analyze the QC samples on at least two different days with different analysts or equipment if possible. Calculate the overall %RSD. The %RSD should not exceed 15% (20% for LLOQ).[2]

Logical Relationship: How Internal Standards Correct for Variability

An internal standard is a compound that is chemically similar to the analyte but is not present in the original sample. By adding a known amount of the IS to every sample, it experiences similar variations as the analyte during the analytical process. The following diagram illustrates how the ratio of the analyte to the internal standard provides a more consistent and accurate measurement.

G cluster_process Analytical Process cluster_variability Sources of Variability cluster_response Instrument Response cluster_ratio Ratio Calculation Analyte Analyte Analyte_Response Analyte Response Analyte->Analyte_Response IS Internal Standard (IS) IS_Response IS Response IS->IS_Response Var1 Sample Preparation Loss Var1->Analyte_Response Var1->IS_Response Var2 Injection Volume Variation Var2->Analyte_Response Var2->IS_Response Var3 Instrument Fluctuation Var3->Analyte_Response Var3->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Final_Result Accurate Quantification Ratio->Final_Result Corrected for Variability

Correction for variability using an internal standard.

References

Safety Operating Guide

Safe Disposal of Methomyl-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methomyl-d3, a deuterated analog of the highly toxic carbamate insecticide Methomyl, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its high acute toxicity, all handling and disposal steps must be performed with meticulous care. This guide provides a direct, step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as fatal if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat or impervious clothing, and safety glasses with side shields or goggles.[1][2]

  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood or with mechanical exhaust ventilation to prevent dust and aerosol formation.[1]

  • Avoid Contact: Prevent all contact with skin and eyes.[1] Do not breathe in dust or vapors.[1]

  • Emergency First Aid:

    • Ingestion: Immediately rinse the mouth with water. Do NOT induce vomiting. Seek emergency medical help without delay.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]

    • Eye Contact: Flush eyes with water as a precaution.[1]

Step-by-Step Disposal Procedure

The required method for disposing of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, in a dedicated waste container.

    • Keep the waste in a suitable, closed container to prevent accidental release.[1]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste."[4]

      • The full chemical name: "(E,Z)-Methomyl-d3".[1]

      • Associated hazard symbols (e.g., skull and crossbones, environmental hazard).

      • Approximate concentration and quantity of the waste.

  • Secure Storage:

    • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory, such as a secondary containment tray inside a ventilated cabinet.

    • Ensure the storage area is away from incompatible materials.[5]

  • Engage Professional Disposal Service:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide the service with the Safety Data Sheet (SDS) for this compound and details of the waste.

  • Accidental Spill Cleanup:

    • In case of a spill, wear full PPE.[1]

    • Prevent the spill from entering drains or waterways.[1]

    • Carefully pick up or sweep the material to avoid creating dust, and place it in a closed container for disposal.[1][6]

Data Presentation: Hazard and Transportation Information

For proper waste profiling and transportation, the following data, primarily based on the non-deuterated Methomyl, is essential.

ParameterClassification & DataSource
Hazard Classification Acute Toxicity, Oral (Category 2); Acute Toxicity, Inhalation (Category 2); Very toxic to aquatic life.[2][3]GHS
EPA Hazardous Waste No. P066 (for Methomyl)[6]
Transportation Name Toxic solid, organic, n.o.s. (Methomyl)[1]
UN Number UN2811[1]
Transport Hazard Class Class 6.1 (Toxic Substances)[1]
Packaging Group II[1]
Acute Toxicity Values LD50 (oral, rat): 20-30 mg/kg; LC50 (inhalation, 4h, rat): 0.3 g/m³[3][7]

This compound Disposal Workflow

The following diagram outlines the logical steps for the safe and compliant disposal of this compound waste from the laboratory.

G cluster_prep Step 1: Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: On-Site Management cluster_disposal Step 4: Final Disposal A Unused or Contaminated This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate and Collect Waste in a Designated, Sealed Container B->C D Label Container Clearly: 'Hazardous Waste' Chemical Name & Hazards C->D E Store in Secure Satellite Accumulation Area D->E F Contact Licensed Professional Waste Disposal Service E->F G Arrange for Pickup and Manifesting F->G H Final Disposal via Professional Service (e.g., High-Temperature Incineration) G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methomyl-d3. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Classification

This compound is a carbamate insecticide and is classified as highly toxic. It is fatal if swallowed or inhaled and may be harmful if absorbed through the skin.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowed[1][2]
Acute Toxicity, Inhalation (Category 2)H330: Fatal if inhaled[1][2]
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[2]
Specific Target Organ Toxicity (Single Exposure)H336: May cause drowsiness or dizziness[2][3]
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment, Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecifications
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber), protective clothing, and impervious rubber boots.[3][4]
Respiratory Protection For tasks with a risk of dust or aerosol formation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[1] A NIOSH/MSHA approved self-contained breathing apparatus (SCBA) should be used in case of fire.[4]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all personal contact with the substance.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]

  • Use only in a well-ventilated area, preferably within a laboratory fume hood or with mechanical exhaust.[1]

  • Wash hands and face thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[3][4]

Storage:

  • Store in a locked, cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly closed and in its original, labeled container.[3][4]

  • Store away from heat, open flames, and other ignition sources.[4]

  • Store separately from foodstuffs, animal feed, and incompatible materials.[4]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Get emergency medical help immediately.[1]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get emergency medical help immediately.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with plenty of water and soap. Consult a physician.[1][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a doctor.[3]

Operational Plans

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, put on the required personal protective equipment as detailed above.

  • Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material like sand, clay, or vermiculite.[6]

  • Clean Up: Carefully collect the spilled material and absorbent into a sealable, labeled container for disposal.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area, tools, and equipment with a suitable detergent and water or a bleach or caustic/soda ash solution.[4][6] Collect all cleaning materials for disposal.

  • Ventilate: Ensure the area is well-ventilated.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Preparation Preparation for Cleanup cluster_Cleanup_Process Cleanup and Decontamination cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Spill->Alert Secure Secure Area Evacuate->Secure Alert->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Decontaminate Decontaminate Area & Tools Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Ventilate Ventilate Area Dispose->Ventilate Report Report Incident Ventilate->Report

Caption: Workflow for a safe and effective response to a this compound spill.

Disposal Plan

All waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste, including contaminated materials and empty containers, in designated, properly labeled, and sealed containers.[5]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound".[5]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain.[6] Puncture and triple-rinse empty containers before disposal via an approved collector.[4] Do not reuse empty containers.[4]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.